molecular formula C24H39NO7 B15588894 Fuziline

Fuziline

Cat. No.: B15588894
M. Wt: 453.6 g/mol
InChI Key: FPECZWKKKKZPPP-AQUPVBQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fuziline is a useful research compound. Its molecular formula is C24H39NO7 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

(4S,6R,7S,8R,13R,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11?,12?,13-,14?,15?,16-,17+,18-,19?,20?,21-,22+,23?,24+/m0/s1

InChI Key

FPECZWKKKKZPPP-AQUPVBQJSA-N

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Profile of Fuziline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fuziline, a C-19 diterpenoid alkaloid isolated from the processed lateral roots of Aconitum carmichaelii Debx. (Fuzi), is a key bioactive compound recognized for its diverse pharmacological activities. Unlike the highly toxic diester-diterpenoid alkaloids also found in Aconitum species, this compound exhibits a favorable safety profile with significant therapeutic potential. It has demonstrated robust cardioprotective, metabolic-modulating, and anti-inflammatory properties in numerous preclinical studies. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Core Pharmacological Properties

This compound's therapeutic effects are multi-faceted, primarily targeting the cardiovascular, metabolic, and inflammatory systems. Emerging evidence also suggests potential neuroprotective activities.

Cardioprotective Effects

This compound exerts significant protective effects on the myocardium against various insults, such as those induced by β-adrenergic overstimulation (isoproterenol) or positive inotropic agents (dobutamine). The primary mechanisms include:

  • Reduction of Oxidative Stress: this compound effectively decreases the production of reactive oxygen species (ROS) in cardiomyocytes, a key factor in mitigating cellular damage during cardiac stress.

  • Inhibition of Endoplasmic Reticulum (ER) Stress: It alleviates isoproterenol-induced myocardial injury by inhibiting the ROS-triggered ER stress response. This is achieved through modulation of the PERK/eIF2α/ATF4/CHOP signaling pathway, which helps prevent apoptosis and maintain mitochondrial function.

  • Anti-apoptotic and Anti-pyroptotic Activity: this compound increases the viability of cardiomyocytes by blocking the release of cytochrome C from mitochondria and reducing apoptosis. Furthermore, it markedly reduces cardiac damage by lowering the levels of pyroptosis markers, including Gasdermin D (GSDMD) and Interleukin-1β (IL-1β).[1][2]

Metabolic Regulation and Thermogenesis

This compound has been identified as a key thermogenic component of Radix Aconiti Carmichaeli, capable of ameliorating glucose and lipid metabolism.[3] Its mechanism of action involves:

  • Non-selective β-Adrenergic Receptor Agonism: this compound acts as an agonist on beta-adrenergic receptors (β-ARs).[3] This activation stimulates the downstream cAMP-PKA signaling pathway.

  • Stimulation of Thermogenesis: Activation of the cAMP-PKA pathway leads to an increase in liver glycogenolysis and triglyceride hydrolysis. This process enhances mitochondrial energy metabolism, providing the necessary energy for heat generation in tissues like the liver and brown adipose tissue.[3]

Anti-inflammatory and Analgesic Effects

This compound demonstrates significant anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key inflammatory signaling cascades.[4][5]

  • Inhibition of Pro-inflammatory Mediators: The primary anti-inflammatory action of this compound and other alkaloids from Fuzi is the reduction of pro-inflammatory cytokines and other mediators.[5]

  • Modulation of Signaling Pathways: These effects are largely mediated through the regulation of the MAPK/NF-κB/STAT3 signaling pathways, which are central to the inflammatory response.[5]

Neuroprotective Potential

While direct research on the neuroprotective effects of this compound is limited, the parent plant and its related alkaloids are known to possess neuropharmacological properties. Given that neuroinflammation and oxidative stress are key pathologies in neurodegenerative diseases, this compound's potent anti-inflammatory and antioxidant activities suggest it may offer neuroprotective benefits. Further investigation into its ability to cross the blood-brain barrier and modulate microglia activation is warranted.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. While specific IC₅₀ or EC₅₀ values are not extensively reported in the literature, effective concentrations and key pharmacokinetic parameters have been established.

ParameterValueSpeciesAdministration RouteReference
Absolute Bioavailability 21.1 ± 7.0%RatOral (4 mg/kg)[6]
Plasma Half-life (t½) 6.3 ± 2.6 hoursRatOral (4 mg/kg)[6]
Clearance Rate 1745.6 ± 818.1 mL/kg/hRatOral (4 mg/kg)[6]

Table 1: Pharmacokinetic Parameters of this compound

Pharmacological EffectEffective Concentration RangeModel SystemReference
Cardioprotection 0.1 - 10 µMPrimary neonatal rat cardiomyocytes[7]
Inhibition of Ca²⁺ Overload 0.01 - 1 µMDoxorubicin-injured H9C2 cells[3]
Anti-inflammatory & Analgesic Dose-dependentλ-carrageenan-induced paw edema in mice[4]
Thermogenesis Stimulation Not specifiedIn vivo (rat) and in vitro (BAT cells) models[3]

Table 2: Effective Concentrations for Pharmacological Effects

Key Signaling Pathways

This compound's pharmacological effects are mediated through the modulation of several critical intracellular signaling pathways.

PERK_Pathway ROS ROS (from Isoproterenol) ER_Stress ER Stress ROS->ER_Stress induces PERK PERK ER_Stress->PERK activates pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces transcription Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->ROS inhibits

Caption: this compound's cardioprotective role via inhibition of the ROS-ER Stress pathway.

Beta_Adrenergic_Pathway This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR activates Gs Gs Protein BetaAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis promotes Lipolysis Lipolysis PKA->Lipolysis promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis fuels Lipolysis->Thermogenesis fuels

Caption: this compound stimulates thermogenesis via the β-Adrenergic/cAMP/PKA pathway.

Experimental Protocols

This section provides an overview of standard methodologies used to evaluate the key pharmacological properties of this compound.

Isoproterenol-Induced Myocardial Injury Model (Rat)

This model is used to assess the cardioprotective effects of compounds against β-adrenergic overstimulation.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into a control group, an isoproterenol (B85558) (ISO) model group, and this compound treatment groups (various doses).

  • Treatment: this compound is administered (e.g., orally or intraperitoneally) for a predefined period (e.g., 7-14 days). The control and model groups receive the vehicle.

  • Induction of Injury: On the final two days of the treatment period, animals in the model and this compound groups are subcutaneously injected with isoproterenol (e.g., 85 mg/kg) at a 24-hour interval to induce myocardial injury.[4][8]

  • Sample Collection: 24 hours after the final ISO injection, animals are anesthetized. Blood is collected for biochemical analysis (e.g., cardiac troponins, CK-MB). Hearts are excised for histopathological examination and molecular analysis (e.g., Western blot for ER stress markers).

  • Endpoints:

    • Biochemical: Serum levels of cardiac injury markers.

    • Histopathology: Myocardial necrosis, edema, and inflammatory cell infiltration (H&E staining); fibrosis (Masson's trichrome staining).

    • Molecular: Protein expression of PERK, ATF4, CHOP, GSDMD, etc.

Dobutamine-Induced Cardiotoxicity Model (Mouse)

This model evaluates protection against acute cardiac damage from a positive inotropic agent.

  • Animal Model: Adult male BALB/c mice (18-20g) are used.[9]

  • Grouping: Mice are divided into sham, control (dobutamine), this compound + dobutamine (B195870), and this compound only groups.

  • Induction and Treatment: A single intraperitoneal injection of dobutamine (e.g., 2.5 mg/kg) is administered to induce cardiac injury. This compound is administered (e.g., intraperitoneally) at a specified time relative to the dobutamine injection.

  • Analysis: After a set period (e.g., 24 hours), blood and heart tissues are collected.

  • Endpoints:

    • Biochemical: Serum levels of troponin-I, IL-1β, and oxidative stress markers (e.g., 8-OHDG).[9]

    • Molecular: Western blot analysis of pyroptosis markers (NLRP3, GSDMD).[9]

    • Histopathology: Assessment of myocyte necrosis and inflammatory infiltration.[9]

Carrageenan-Induced Paw Edema Model (Rodent)

This is a classic model for evaluating acute anti-inflammatory activity.

  • Animal Model: Wistar rats (150-200g) or Swiss albino mice.

  • Grouping: Animals are divided into vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups.

  • Treatment: Test compounds are administered orally or intraperitoneally 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% λ-carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Calculation:

    • Edema Volume = Paw volume at time 't' - Paw volume at baseline.

    • Percent Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a suitable post-hoc test.

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.

Conclusion and Future Directions

This compound is a promising diterpenoid alkaloid with a compelling pharmacological profile characterized by significant cardioprotective, metabolic-modulating, and anti-inflammatory activities. Its mechanisms of action are rooted in the modulation of fundamental signaling pathways related to cellular stress, energy metabolism, and inflammation. The favorable safety profile of this compound, compared to other Aconitum alkaloids, enhances its potential as a lead compound for drug development.

Future research should focus on obtaining precise quantitative data (IC₅₀/EC₅₀) for its various biological targets, further elucidating its neuroprotective potential, and conducting more extensive preclinical toxicology and pharmacokinetic studies to pave the way for potential clinical investigation.

References

The Diverse Biological Activities of Diterpene Alkaloids from Fuzi: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological properties of diterpene alkaloids found in Aconitum carmichaelii (Fuzi), detailing their cytotoxic, cardiotonic, anti-inflammatory, analgesic, and neuroprotective effects. This guide provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development.

Introduction

Fuzi, the processed lateral root of Aconitum carmichaelii Debx., is a cornerstone of traditional Chinese medicine, utilized for centuries to treat a wide array of ailments. Its potent therapeutic effects are largely attributed to a complex mixture of diterpenoid alkaloids. These alkaloids are structurally diverse, primarily categorized into C18, C19, and C20 subtypes, and exhibit a broad spectrum of biological activities. While renowned for its therapeutic benefits, the inherent toxicity of Fuzi, primarily due to diester-diterpenoid alkaloids like aconitine, necessitates careful processing and precise dosage. Modern pharmacological research has focused on isolating and characterizing individual alkaloids to understand their mechanisms of action and to harness their therapeutic potential while mitigating toxicity.

This technical guide provides a comprehensive overview of the principal biological activities of diterpene alkaloids from Fuzi, including their cytotoxic, cardiotonic, anti-inflammatory, analgesic, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Cytotoxic and Anti-Tumor Activity

Several diterpene alkaloids from Fuzi have demonstrated significant cytotoxic effects against various human cancer cell lines. This has spurred interest in their potential as anti-tumor agents. The primary mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Data: Cytotoxicity of Diterpene Alkaloids from Fuzi

The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined by in vitro assays such as the MTT assay.

AlkaloidCancer Cell LineIC50 (µM)Reference
AconitineHCT8 (Colon)18.25 ± 2.13
MCF7 (Breast)10.54 ± 1.28
HepG2 (Liver)1.15 ± 0.11
KBv200 (Oral)224.91 µg/mL
A2780 (Ovarian)Significant decrease in viability at 100, 200, and 400 µg/ml
HT22 (Neuronal)908.1
DeoxyaconitineHCT8 (Colon)1.12 ± 0.15
MCF7 (Breast)1.21 ± 0.11
HepG2 (Liver)1.28 ± 0.24
HypaconitineHCT8 (Colon)15.83 ± 1.17
MCF7 (Breast)8.26 ± 0.93
HepG2 (Liver)1.35 ± 0.19
HCN-2 (Neuronal)Induces cytotoxicity at 10-50 µmol/L
MesaconitineHCT8 (Colon)13.16 ± 1.58
MCF7 (Breast)4.57 ± 0.29
HepG2 (Liver)1.45 ± 0.01
HBEC-5i (Endothelial)Induces cytotoxicity at 40-100 µM
OxonitineHCT8 (Colon)29.48 ± 3.12
MCF7 (Breast)3.13 ± 0.14
HepG2 (Liver)8.61 ± 1.31
Crassicauline AHCT8 (Colon)35.72 ± 3.56
MCF7 (Breast)19.83 ± 2.04
HepG2 (Liver)9.27 ± 1.58
ChasmanineHCT8 (Colon)>1000
MCF7 (Breast)>1000
HepG2 (Liver)>1000
Senbusine AHCT8 (Colon)>1000
MCF7 (Breast)>1000
HepG2 (Liver)>1000
SongoramineHCT8 (Colon)>1000
MCF7 (Breast)>1000
HepG2 (Liver)>1000
15-acetylsongoramineHCT8 (Colon)>1000
MCF7 (Breast)>1000
HepG2 (Liver)>1000
Aconitine linoleateMCF-7 (Breast)7.58
MCF-7/ADR (Breast)7.02
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of Fuzi-derived diterpene alkaloids on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Diterpene alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diterpene alkaloid. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Alkaloid Dilutions treatment Treat Cells with Alkaloids compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Cardiotonic Effects

Fuzi has been traditionally used to treat cardiovascular conditions, and modern research has identified specific diterpene alkaloids responsible for its cardiotonic effects. These compounds can enhance myocardial contractility, making them potential candidates for the treatment of heart failure. Mesaconine is one of the primary alkaloids identified with significant cardiotonic activity and low toxicity.

Experimental Protocol: Isolated Perfused Frog Heart (Langendorff Method)

This ex vivo method is commonly used to assess the direct effects of substances on heart contractility and rate.

Materials:

  • Frog or rat

  • Langendorff apparatus

  • Ringer's solution (for amphibians) or Krebs-Henseleit solution (for mammals)

  • Diterpene alkaloid solutions of varying concentrations

  • Data acquisition system to record heart contractions

Procedure:

  • Heart Isolation: Anesthetize the animal and quickly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated physiological salt solution at a constant temperature and pressure.

  • Equilibration: Allow the heart to stabilize for a period, during which a regular and stable contraction pattern should be established.

  • Drug Administration: Introduce the diterpene alkaloid solutions into the perfusion fluid at increasing concentrations.

  • Data Recording: Continuously record the force of contraction (inotropic effect) and the heart rate (chronotropic effect).

  • Washout: After testing each concentration, perfuse the heart with the drug-free solution to allow it to return to the baseline state.

  • Data Analysis: Analyze the changes in the force of contraction and heart rate in response to different concentrations of the alkaloid to determine the dose-response relationship.

G Isolated Perfused Heart Experimental Workflow cluster_setup Apparatus Setup cluster_exp Experiment cluster_analysis Analysis isolate_heart Isolate Animal Heart cannulate Cannulate Aorta isolate_heart->cannulate perfuse Retrograde Perfusion cannulate->perfuse equilibrate Equilibrate Heart perfuse->equilibrate add_drug Administer Diterpene Alkaloid equilibrate->add_drug record_data Record Contraction and Heart Rate add_drug->record_data washout Washout with Drug-Free Solution record_data->washout analyze Analyze Dose-Response Relationship record_data->analyze washout->add_drug Repeat with different concentrations

Workflow for assessing cardiotonic effects using an isolated perfused heart.

Anti-inflammatory and Analgesic Activities

Diterpene alkaloids from Fuzi are well-documented for their potent anti-inflammatory and analgesic properties. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the modulation of pain perception.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of Fuzi diterpene alkaloids are largely attributed to their ability to suppress key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. By inhibiting these pathways, the alkaloids reduce the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Aconitine, for example, has been shown to inhibit the NF-κB signaling pathway.

Cardioprotective Effects of Fuziline in Preclinical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debeaux (Fuzi), has demonstrated significant cardioprotective properties in a range of preclinical investigations.[1][2] This technical guide provides an in-depth overview of the quantitative data from these studies, details the experimental protocols utilized, and visualizes the key signaling pathways involved in its mechanism of action. This compound's potential to mitigate cardiac injury, particularly in the context of ischemia-reperfusion and drug-induced cardiotoxicity, positions it as a promising candidate for further therapeutic development.

Quantitative Data on Cardioprotective Effects

The cardioprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from studies involving isoproterenol-induced and dobutamine-induced cardiac injury.

Table 1: Effects of this compound on Isoproterenol (B85558) (ISO)-Induced Myocardial Injury in H9c2 Cardiomyocytes (In Vitro) [3]

ParameterISO (80 µM)ISO + this compound (0.1 µM)ISO + this compound (1 µM)ISO + this compound (10 µM)
Cell Viability (%) DecreasedIncreasedIncreasedIncreased
Apoptotic Cell Ratio (%) IncreasedDecreased (dose-dependently)Decreased (dose-dependently)Decreased (dose-dependently)
Bcl-2/Bax Ratio DecreasedIncreasedIncreasedIncreased
Cleaved-caspase 3/GAPDH Ratio IncreasedDecreasedDecreasedDecreased
ROS Production (Mean Fluorescence Intensity) IncreasedDecreasedDecreasedDecreased
Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) DecreasedIncreasedIncreasedIncreased
Cytochrome C Release IncreasedDecreasedDecreasedDecreased

Table 2: Effects of this compound on Isoproterenol (ISO)-Induced Myocardial Injury in Rats (In Vivo) [3]

ParameterISOISO + this compoundISO + Metoprolol
TUNEL-positive cells (%) IncreasedDecreasedDecreased
LVIDd (mm) IncreasedDecreasedDecreased
LVIDs (mm) IncreasedDecreasedDecreased
LVEF (%) DecreasedIncreasedIncreased
FS (%) DecreasedIncreasedIncreased

Table 3: Effects of this compound on Dobutamine-Induced Heart Damage in Mice (In Vivo) [2]

ParameterDobutamine (B195870)Dobutamine + this compound
Troponin-I IncreasedDecreased (P<0.05)
NLRP3 IncreasedDecreased (P<0.001)
GSDMD IncreasedDecreased (P<0.001)
8-OHDG IncreasedDecreased (P<0.001)
IL-1β IncreasedDecreased (P<0.001)
GAL-3 IncreasedDecreased (P<0.05)
Total Oxidant Status (TOS) IncreasedDecreased
Total Antioxidant Status (TAS) DecreasedIncreased
Focal Necrosis Area (%) 6.212.25

Experimental Protocols

Isoproterenol-Induced Myocardial Injury Model

In Vitro (H9c2 cells): [3]

  • Cell Culture: H9c2 rat myocardial cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 10 µM) for a specified duration before being exposed to isoproterenol (e.g., 80 µM) for 48 hours to induce injury.

  • Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Apoptosis Assay (Annexin V-FITC/PI Staining): Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells are harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.

In Vivo (Rats): [3]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Myocardial Injury: Isoproterenol is administered subcutaneously at a dose of 85 mg/kg daily for two consecutive days to induce myocardial injury.

  • Drug Administration: this compound is administered orally or via intraperitoneal injection at a specified dose for a set duration before and/or during isoproterenol administration. A positive control group, such as one receiving metoprolol, may be included.

  • Echocardiography: Cardiac function is assessed by echocardiography to measure parameters like left ventricular internal dimension at end-diastole (LVIDd), left ventricular internal dimension at end-systole (LVIDs), left ventricular ejection fraction (LVEF), and fractional shortening (FS).

  • Histological Analysis: Hearts are excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

  • TUNEL Assay: Apoptosis in cardiac tissue is detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded sections. The number of TUNEL-positive nuclei is counted to determine the apoptotic index.

Dobutamine-Induced Cardiac Damage Model (Mice)[2]
  • Animal Model: Adult male BALB/c mice are used.

  • Induction of Cardiac Damage: Dobutamine is administered intraperitoneally at a dose of 40 µ g/mouse/day for 15 days.

  • Drug Administration: In the treatment group, this compound (e.g., 3 mg/kg) is administered intraperitoneally daily for the final week of the dobutamine administration period.

  • Biochemical Analysis: Blood samples are collected for the measurement of cardiac injury biomarkers. Cardiac Troponin-I, NLRP3, GSDMD, 8-OHDG, IL-1β, and GAL-3 levels are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturers' instructions. Total oxidant status (TOS) and total antioxidant status (TAS) are also measured.

  • Histopathological Examination: Heart tissues are excised, fixed, and sectioned. The sections are stained with H&E to assess myocardial necrosis. The area of focal necrosis is quantified using image analysis software.

Signaling Pathways and Mechanism of Action

This compound exerts its cardioprotective effects primarily by mitigating endoplasmic reticulum (ER) stress and subsequent apoptosis. A key signaling cascade implicated in this process is the PERK/eIF2α/ATF4/CHOP pathway.

PERK/eIF2α/ATF4/CHOP Signaling Pathway

Under conditions of cellular stress, such as those induced by isoproterenol, misfolded proteins accumulate in the ER, triggering the unfolded protein response (UPR). One of the central arms of the UPR is initiated by the activation of protein kinase R-like endoplasmic reticulum kinase (PERK).

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Isoproterenol) PERK PERK ER_Stress->PERK activates pPERK p-PERK (active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 selectively enhances CHOP CHOP Transcription ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->pPERK inhibits

Caption: The PERK/eIF2α/ATF4/CHOP signaling pathway in ER stress-induced apoptosis and the inhibitory effect of this compound.

This compound has been shown to suppress the activation of PERK, thereby reducing the phosphorylation of eIF2α.[3] This, in turn, attenuates the downstream translation of activating transcription factor 4 (ATF4) and the subsequent expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). By inhibiting this pathway, this compound effectively reduces ER stress-mediated apoptosis in cardiomyocytes.

Experimental Workflow for Investigating this compound's Cardioprotective Effects

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a preclinical setting.

Experimental_Workflow cluster_Model Preclinical Model Induction cluster_Treatment Treatment Regimen cluster_Analysis Endpoint Analysis Animal_Model Rodent Model (Rats or Mice) Injury_Induction Induce Cardiac Injury (Isoproterenol or Dobutamine) Animal_Model->Injury_Induction Control Vehicle Control Injury_Induction->Control Fuziline_Group This compound Treatment Injury_Induction->Fuziline_Group Positive_Control Positive Control (e.g., Metoprolol) Injury_Induction->Positive_Control Cardiac_Function Echocardiography Fuziline_Group->Cardiac_Function Biomarkers Serum Biomarker Analysis (ELISA) Fuziline_Group->Biomarkers Histology Histopathological Examination (H&E, Masson) Fuziline_Group->Histology Apoptosis_Assay Apoptosis Detection (TUNEL) Fuziline_Group->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Fuziline_Group->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for preclinical evaluation of this compound's cardioprotective effects.

Conclusion

The preclinical data strongly support the cardioprotective effects of this compound. Its ability to mitigate cardiac injury through the inhibition of the PERK/eIF2α/ATF4/CHOP signaling pathway highlights its potential as a therapeutic agent for cardiovascular diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical translation of this compound. Future studies should focus on long-term efficacy, safety profiles, and the elucidation of its effects in other models of cardiac dysfunction.

References

Methodological & Application

Fuziline in Murine Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), has garnered significant interest for its diverse pharmacological activities. Preclinical studies in mouse models have demonstrated its potential in the realms of cardiovascular protection and metabolic regulation. These application notes provide a comprehensive overview of this compound dosage and administration in mice, complete with detailed experimental protocols and visual representations of the underlying mechanisms and workflows.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following tables summarize the quantitative data from key studies, offering a clear comparison of dosages, administration routes, and experimental contexts for this compound in murine research.

Table 1: this compound Dosage in a Mouse Model of Cardiac Injury

ParameterDetailsReference
Mouse Strain BALB/c, adult male[1][2]
Condition Dobutamine-induced cardiac injury[1][2]
This compound Dose 3 mg/kg/day[1][3]
Administration Route Intraperitoneal (IP) injection[1][3]
Vehicle Dimethyl sulfoxide (B87167) (DMSO)[3]
Treatment Duration 7 to 15 days[1][3]
Observed Effects Reduced cardiac damage and pyroptosis, decreased levels of GSDMD, 8-OHDG, IL-1β, and GAL-3.[2]

Table 2: this compound Dosage in a Mouse Model of Metabolic Regulation

ParameterDetailsReference
Mouse Strain Not specified in the primary abstract[4]
Condition Evaluation of thermogenic activity[4]
This compound Dose 48 mg/kg[4]
Administration Route Intragastric (i.g.) gavage[4]
Vehicle Saline[4]
Treatment Duration Single dose for in vivo imaging[4]
Observed Effects Ameliorated glucose and lipid metabolism, stimulated thermogenesis via activation of beta-adrenergic receptors.[4]

Experimental Protocols

Herein are detailed methodologies for key experiments involving this compound administration in mouse models.

Protocol 1: Evaluation of this compound in a Dobutamine-Induced Cardiac Injury Mouse Model

Objective: To assess the cardioprotective effects of this compound against dobutamine-induced cardiac damage.

Materials:

  • BALB/c mice (male, 18-20 g)

  • This compound

  • Dobutamine (B195870)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (27G or smaller)

  • Animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Preparation of this compound Solution: Dissolve this compound in DMSO to achieve the desired concentration for a 3 mg/kg dose. The final injection volume should be approximately 0.1 ml per mouse.[3]

  • Preparation of Dobutamine Solution: Prepare a dobutamine solution for a 40 µ g/mouse/day dosage. For example, dilute 1.6 ml of a 250 mg dobutamine stock into 100 ml with saline for daily intraperitoneal injections of 0.1 ml.[2][3]

  • Experimental Groups:

    • Sham Group: Receives no treatment.

    • Dobutamine Group: Receives daily IP injections of dobutamine (40 µ g/mouse ) for 15 days.[1][2]

    • Dobutamine + this compound Group: Receives daily IP injections of dobutamine for 15 days and daily IP injections of this compound (3 mg/kg) for the last 7 days.[1][3]

    • This compound Only Group: Receives daily IP injections of this compound (3 mg/kg) for 15 days.[1][3]

  • Administration: Administer dobutamine and this compound via intraperitoneal injection as per the group assignments and schedule.

  • Monitoring and Endpoint Analysis: Monitor the animals daily for any signs of distress. At the end of the 15-day period, euthanize the mice and collect blood and heart tissues for biochemical (e.g., troponin-I, GSDMD, IL-1β) and histopathological analysis.[2]

Protocol 2: Assessment of this compound's Thermogenic Effects

Objective: To evaluate the effect of this compound on thermogenesis and metabolic parameters.

Materials:

  • Mice (specific strain may vary)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles (20-22G, flexible tip)

  • Syringes

  • In vivo imaging system for monitoring temperature

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions with a regular light-dark cycle and ad libitum access to food and water for at least one week.

  • Preparation of this compound Suspension: Prepare a suspension of this compound in saline for a 48 mg/kg dose. The volume for oral gavage should typically not exceed 10 ml/kg body weight.[4]

  • Experimental Groups:

    • Control Group: Receives an equivalent volume of saline via intragastric gavage.[4]

    • This compound Group: Receives a single dose of this compound (48 mg/kg) via intragastric gavage.[4]

  • Administration: Gently restrain the mouse and administer the this compound suspension or saline using a proper oral gavage technique to deliver the substance directly into the stomach.

  • In Vivo Imaging: At a designated time point post-administration (e.g., 1 hour), use a suitable in vivo imaging modality to monitor temperature changes in specific tissues like brown adipose tissue (BAT) and liver.[4]

Protocol 3: Determination of Acute Oral Toxicity (LD50) of this compound

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration, based on OECD Guideline 423 (Acute Toxic Class Method).

Note: As no specific LD50 for this compound in mice is readily available in the cited literature, this protocol provides a general framework for its determination. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals indicates that this compound is fatal if swallowed.[5]

Materials:

  • Mice (typically female, as they are often more sensitive)

  • This compound

  • Vehicle (e.g., water, saline, or 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal housing and observation facilities

Procedure:

  • Dose Selection: Based on available toxicity information, select a starting dose from the fixed levels defined by OECD 423 (e.g., 5, 50, 300, 2000 mg/kg). Given this compound's known toxicity, a low starting dose is prudent.

  • Dosing: Administer the selected dose of this compound via oral gavage to a group of three fasted mice.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity and mortality.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the LD50 is presumed to be in the range of the tested dose. The test is stopped, and the substance is classified.

    • If one animal dies, re-dose at the same level with another three animals.

    • If no animals die, proceed to the next higher fixed dose level with a new group of three animals.

  • Data Analysis: The final classification of toxicity is based on the dose level at which mortality is observed, according to the OECD 423 guidelines.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound research in mouse models.

Fuziline_Metabolic_Pathway This compound This compound Beta_AR β-Adrenergic Receptors (β-AR) This compound->Beta_AR activates AC Adenylyl Cyclase Beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis promotes Lipolysis Triglyceride Hydrolysis (Lipolysis) PKA->Lipolysis promotes Thermogenesis Thermogenesis (Heat Production) Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: this compound's role in activating thermogenesis.

Fuziline_Cardioprotection_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_pathway PERK Signaling Pathway ER_Stress Endoplasmic Reticulum (ER) Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->PERK inhibits

Caption: this compound's cardioprotective mechanism.

Cardiac_Injury_Workflow start Start: Acclimatize BALB/c Mice groups Divide into 4 Groups: 1. Sham 2. Dobutamine 3. Dobutamine + this compound 4. This compound start->groups treatment Daily IP Injections (15 days) groups->treatment dobutamine Dobutamine (40 µg/mouse) treatment->dobutamine Groups 2 & 3 This compound This compound (3 mg/kg) treatment->this compound Groups 3 (last 7 days) & 4 endpoint Endpoint: Euthanasia & Tissue Collection treatment->endpoint analysis Biochemical & Histopathological Analysis endpoint->analysis

Caption: Workflow for cardiac injury study.

Thermogenesis_Workflow start Start: Acclimatize Mice groups Divide into 2 Groups: 1. Control (Saline) 2. This compound start->groups gavage Single Intragastric Gavage groups->gavage fuziline_dose This compound (48 mg/kg) gavage->fuziline_dose This compound Group imaging In Vivo Temperature Imaging (e.g., 1 hr post-dose) gavage->imaging analysis Metabolic Parameter Analysis (Blood & Tissues) imaging->analysis endpoint End of Study analysis->endpoint

Caption: Workflow for thermogenesis study.

References

Application Notes and Protocols: In Vitro Effects of Fuziline on H9c2 Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debeaux (Fuzi), has demonstrated notable cardioprotective properties. In vitro studies utilizing the H9c2 cardiomyocyte cell line have been instrumental in elucidating the molecular mechanisms underlying these effects. These studies have primarily focused on this compound's ability to mitigate cellular injury induced by agents such as isoproterenol (B85558) (ISO) and dobutamine, which mimic aspects of cardiac stress and heart failure. The following application notes and protocols summarize key findings and provide detailed methodologies for replicating and building upon this research.

Key Findings and Data Presentation

This compound has been shown to protect H9c2 cardiomyocytes from ISO-induced damage by inhibiting endoplasmic reticulum (ER) stress and reducing apoptosis.[1] A central mechanism of this protection involves the modulation of the PERK/eIF2α/ATF4/CHOP signaling pathway, which is activated in response to ER stress.[1][2] Furthermore, this compound effectively reduces the generation of reactive oxygen species (ROS), a key contributor to cardiomyocyte injury.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on H9c2 cardiomyocytes.

Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)

Treatment GroupConcentrationIncubation Time (hours)Cell Viability (% of Control)Statistical Significance (vs. ISO Group)
Control-48100-
ISO80 µM48~50-
This compound + ISO100 nM + 80 µM48Significantly IncreasedP < 0.01
This compound + ISO500 nM + 80 µM48Significantly IncreasedP < 0.01

Data synthesized from graphical representations in cited literature.[1][3]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

Treatment GroupConcentrationIncubation Time (hours)Mean DCFH-DA Fluorescence Intensity (% of Control)Statistical Significance (vs. ISO Group)
Control-48100-
ISO80 µM48Sharply Increased-
This compound + ISO100 nM + 80 µM48Sharply DecreasedP < 0.01
This compound + ISO500 nM + 80 µM48Sharply DecreasedP < 0.01

Data synthesized from graphical representations in cited literature.[1]

Table 3: Effect of this compound on the PERK/eIF2α/ATF4/CHOP Signaling Pathway (Western Blot Densitometry)

Protein RatioControlISO (80 µM)This compound (100 nM) + ISOThis compound (500 nM) + ISOStatistical Significance (vs. ISO Group)
p-PERK/PERKBaselineIncreasedDecreasedDecreasedP < 0.01
p-eIF2α/eIF2αBaselineIncreasedDecreasedDecreasedP < 0.01
ATF4/GAPDHBaselineIncreasedDecreasedDecreasedP < 0.01
CHOP/GAPDHBaselineIncreasedDecreasedDecreasedP < 0.01

Data synthesized from graphical representations in cited literature.[2]

Experimental Protocols

Cell Culture and Treatment

H9c2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with this compound at desired concentrations for a specified time before the addition of an injury-inducing agent like isoproterenol (ISO).

G cluster_0 Cell Culture and Treatment Workflow Seed H9c2 Cells Seed H9c2 Cells Overnight Adhesion Overnight Adhesion Seed H9c2 Cells->Overnight Adhesion This compound Pre-treatment This compound Pre-treatment Overnight Adhesion->this compound Pre-treatment ISO Induction ISO Induction This compound Pre-treatment->ISO Induction Incubation Incubation ISO Induction->Incubation Downstream Assays Downstream Assays Incubation->Downstream Assays

Experimental workflow for this compound treatment of H9c2 cells.
Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of H9c2 cells under conditions of induced cellular stress.

Materials:

  • H9c2 cells

  • 96-well plates

  • This compound

  • Isoproterenol (ISO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed H9c2 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM) for 24 hours.

  • Induce cellular injury by adding ISO (e.g., 80 µM) to the wells and incubate for an additional 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL Staining)

This protocol is for the detection of DNA fragmentation, a hallmark of apoptosis, in H9c2 cells.

Materials:

  • H9c2 cells cultured on coverslips or in chamber slides

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Culture and treat H9c2 cells as described in the general treatment protocol.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 20 minutes at room temperature.

  • Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI or Hoechst for 15 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This protocol measures the levels of intracellular ROS in H9c2 cells.

Materials:

  • H9c2 cells

  • 6-well plates

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM stock in DMSO)

  • Serum-free DMEM

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed H9c2 cells in a 6-well plate and treat as described in the general treatment protocol.

  • After treatment, wash the cells with serum-free DMEM.

  • Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free DMEM to a final concentration of 10 µM.

  • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • For flow cytometry, detach the cells and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.

  • For fluorescence microscopy, add PBS to the wells and capture images using a fluorescence microscope.

Western Blot Analysis of the PERK/eIF2α/ATF4/CHOP Pathway

This protocol is for detecting changes in the protein expression levels of key components of the ER stress pathway.

Materials:

  • Treated H9c2 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated H9c2 cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathway and Logical Relationships

The protective effect of this compound on H9c2 cardiomyocytes involves the inhibition of a cascade of events initiated by cellular stress.

G cluster_0 This compound's Protective Mechanism in H9c2 Cardiomyocytes ISO Isoproterenol (ISO) Stress ROS Increased ROS Production ISO->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS inhibits This compound->ER_Stress inhibits This compound->Apoptosis inhibits

Signaling pathway of this compound's cardioprotective effect.

These application notes and protocols provide a comprehensive overview for researchers interested in the in vitro effects of this compound on H9c2 cardiomyocytes. The detailed methodologies and summarized data offer a solid foundation for further investigation into the therapeutic potential of this compound in cardiovascular diseases.

References

Application Notes and Protocols for Fuziline Treatment of RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols for investigating the effects of Fuziline on the RAW264.7 murine macrophage cell line, particularly in the context of lipopolysaccharide (LPS)-induced inflammation. The protocols outlined below cover cell culture, assessment of cell viability, measurement of inflammatory mediators, and analysis of key signaling pathways.

Introduction

This compound is a diterpenoid alkaloid with potential pharmacological activities. Understanding its impact on macrophage function is crucial for evaluating its immunomodulatory properties. RAW264.7 cells, a murine macrophage cell line, are a widely used model system for studying inflammation, phagocytosis, and other aspects of macrophage biology. These application notes provide a framework for researchers to systematically evaluate the effects of this compound on RAW264.7 cells.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data representing typical results from the described experimental protocols.

Table 1: Effect of this compound on RAW264.7 Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.4 ± 5.7
10075.2 ± 6.3

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound (Griess Assay)

TreatmentNO Concentration (µM)
Control2.1 ± 0.5
LPS (1 µg/mL)45.8 ± 3.9
LPS + this compound (10 µM)32.5 ± 2.8
LPS + this compound (25 µM)21.3 ± 2.1
LPS + this compound (50 µM)12.7 ± 1.5

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production (ELISA)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control55 ± 832 ± 518 ± 4
LPS (1 µg/mL)1240 ± 110980 ± 95450 ± 50
LPS + this compound (25 µM)780 ± 75610 ± 60280 ± 32
LPS + this compound (50 µM)420 ± 50330 ± 40150 ± 20

Experimental Protocols

RAW264.7 Cell Culture
  • Cell Maintenance: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on RAW264.7 cells.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as a percentage of the untreated control.

G cluster_workflow Experimental Workflow A Seed RAW264.7 cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Plate RAW264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and incubate for 16 hours.[2]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[1]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature in the dark and measure the absorbance at 540 nm.[1]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Cell Seeding and Treatment: Seed and treat RAW264.7 cells as described in the NO production assay (Section 3.3).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[1][3]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Quantification: Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression and phosphorylation of key proteins in inflammatory signaling pathways.

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate. Pre-treat with this compound and then stimulate with LPS for a specified time (e.g., 30 minutes for phosphorylation studies).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_pathway LPS-Induced Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound This compound->MAPKKK This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines IkB IκBα IKK->IkB NFkB p65/p50 NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Cytokines

Caption: Potential inhibitory mechanism of this compound on LPS-induced signaling.

References

Application Notes & Protocols for HPLC Analysis of Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantification of Fuziline (B108665) in biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. The protocols are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetic analysis.

Introduction

This compound, a diterpenoid alkaloid, is one of the active components found in the processed lateral roots of Aconitum carmichaelii Debx. (Fuzi). Due to its pharmacological activities, there is a growing need for sensitive and reliable analytical methods for its quantification in biological samples to support pharmacokinetic and toxicological studies. This document outlines validated HPLC and UHPLC-MS/MS methods for the determination of this compound.

Principle of the Method

The methods described herein utilize reversed-phase chromatography to separate this compound from endogenous components in the sample matrix. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (IS). Detection is performed using mass spectrometry (MS), which offers high sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plasma samples.[1]

Materials:

  • Rat or Beagle dog plasma

  • Ethyl acetate (B1210297)

  • Internal Standard (IS) solution (e.g., Guanfu base A or Neoline)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add ethyl acetate for extraction.

  • Vortex the mixture vigorously for a specified time (e.g., 3 minutes).

  • Centrifuge the sample to separate the organic and aqueous layers (e.g., at 13,000 rpm for 10 minutes).

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for HPLC or UHPLC analysis.

Chromatographic Conditions

Two validated methods are presented below, one using HILIC-MS and the other using UHPLC-qTOF-MS.

Method 1: HILIC-MS for this compound in Rat Plasma [1]

  • Instrumentation: Hydrophilic Interaction Liquid Chromatography coupled to an Electrospray Ionization Mass Spectrometer (HILIC-MS).

  • Column: HILIC Chrom Matrix HP amide column (5μm, 10cm × 3.0mm I.D.).[1]

  • Mobile Phase: Isocratic elution (specific composition not detailed in the abstract).

  • Flow Rate: 0.2 mL/min.[1]

  • Detection: Electrospray positive ionization mass spectrometry in the selected ion monitoring (SIM) mode.[1]

Method 2: UHPLC-qTOF-MS for this compound in Rat Plasma [2]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-qTOF-MS).

  • Column: Acquity UPLC BEH C18 column.[2]

  • Mobile Phase: 0.1% formic acid in aqueous solution and methanol (B129727) (80:20, v/v).[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Run Time: 3 minutes.[2]

  • Detection: Positive ion mode mass spectrometry.

Method 3: UPLC-Q-TOF-MS for this compound in Beagle Dog Plasma [3]

  • Instrumentation: UPLC-Q-TOF-MS system.

  • Column: Acquity UPLC BEH C18 column.[3]

  • Mobile Phase: Gradient elution (specific gradient not detailed in the abstract).

  • Flow Rate: 0.25 mL/min.[3]

  • Run Time: 4 minutes.[3]

  • Detection: Positive ion mode mass spectrometry.

Method Validation and Quantitative Data

The following tables summarize the validation parameters from the cited studies, demonstrating the performance and reliability of the methods.

Table 1: Linearity and Sensitivity of this compound Quantification Methods

ParameterHILIC-MS (Rat Plasma)[1]UHPLC-qTOF-MS (Rat Plasma)[2]UPLC-Q-TOF-MS (Beagle Dog Plasma)[3]
Linearity Range (ng/mL) 1 - 10001 - 2002 - 400
Correlation Coefficient (r²) 0.999>0.997>0.9971
Lower Limit of Quantification (LLOQ, ng/mL) 1Not specified0.8
Limit of Detection (LOD, ng/mL) 0.5Not specifiedNot specified

Table 2: Precision and Accuracy of this compound Quantification Methods

ParameterHILIC-MS (Rat Plasma)[1]UPLC-Q-TOF-MS (Beagle Dog Plasma)[3]
Intra-batch Precision (%RSD) 1.5 - 3.32.11 - 3.11
Inter-batch Precision (%RSD) 2.6 - 8.33.12 - 3.81
Accuracy/Recovery (%) 68.2 - 69.9Not specified

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound in biological samples.

Fuziline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC/UHPLC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Sample Injection Reconstitute->Injection Separation Chromatographic Separation (C18 or HILIC column) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for this compound quantification by HPLC/UHPLC-MS.

Conclusion

The described HPLC and UHPLC-MS methods are demonstrated to be sensitive, specific, and reliable for the quantification of this compound in biological matrices.[1][2][3] These protocols provide a solid foundation for researchers conducting pharmacokinetic and other related studies on this compound. The choice between the HILIC and reversed-phase C18 columns will depend on the specific requirements of the analysis and the available instrumentation. It is recommended to perform a full method validation according to regulatory guidelines before applying these methods to routine sample analysis.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Fuziline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi), has garnered significant interest for its pharmacological activities, including its role in thermogenesis. Understanding the metabolic fate of this compound is critical for a comprehensive assessment of its efficacy, pharmacokinetics, and safety profile. Mass spectrometry, coupled with liquid chromatography, stands as a powerful analytical tool for the identification and quantification of drug metabolites. This document provides detailed application notes and protocols for the identification of this compound metabolites using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Data Presentation: Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the pharmacokinetic parameters of this compound in rats, providing a baseline for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Low absolute bioavailability suggests a significant first-pass metabolism.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration. [1]

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T1/2 (h)
125.3 ± 5.40.5102.6 ± 21.85.93 ± 1.21
252.1 ± 11.70.5215.7 ± 45.36.13 ± 1.54
498.6 ± 20.50.5420.1 ± 88.95.12 ± 1.08

Table 2: Bioavailability and Clearance of this compound in Rats. [1]

ParameterValue
Absolute Bioavailability (4 mg/kg oral)21.1 ± 7.0%
Clearance Rate1745.6 ± 818.1 mL/kg/h

Experimental Protocols

Sample Preparation from Rat Plasma

This protocol details the extraction of this compound and its potential metabolites from rat plasma for UPLC-Q-TOF-MS analysis.

Materials:

  • Rat plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., Neoline)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Thaw frozen rat plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 80:20 0.1% formic acid in water:methanol).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-Q-TOF-MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • Waters ACQUITY UPLC System

  • Waters Q-TOF Premier Mass Spectrometer with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient can be optimized, for example: 0-1 min, 20% B; 1-5 min, 20-80% B; 5-6 min, 80-90% B; 6-7 min, 90% B; 7-7.1 min, 90-20% B; 7.1-9 min, 20% B.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 35 V

  • Extraction Cone Voltage: 3.0 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Acquisition Mode: Full scan mode from m/z 100-1000 for metabolite profiling. Data-dependent acquisition (DDA) can be used for fragmentation analysis.

Metabolite Identification Strategy

The identification of metabolites is a systematic process involving the prediction of biotransformations and the interpretation of mass spectral data.

  • Prediction of Metabolic Pathways: Based on the structure of this compound, common Phase I (oxidation, hydroxylation, demethylation) and Phase II (glucuronidation, sulfation) metabolic transformations are anticipated.

  • Full Scan Analysis: Analyze the extracted samples using UPLC-Q-TOF-MS in full scan mode to detect potential metabolites. Metabolites will appear as new peaks with specific mass-to-charge ratios (m/z) that differ from the parent drug by the mass of the metabolic modification.

  • Data Mining: Utilize metabolite identification software to search for expected mass shifts corresponding to predicted metabolic reactions.

  • Fragmentation Analysis (MS/MS): Perform targeted MS/MS experiments on the parent drug and suspected metabolite peaks. The fragmentation pattern of a metabolite will often share characteristic fragment ions with the parent drug, providing structural confirmation.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential metabolic pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data Data Analysis plasma Rat Plasma Sample is Add Internal Standard plasma->is precipitation Protein Precipitation (Acetonitrile) is->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to UPLC Vial centrifuge2->vial uplc UPLC Separation vial->uplc ms Q-TOF MS Detection (Full Scan) uplc->ms msms MS/MS Fragmentation ms->msms profiling Metabolite Profiling msms->profiling identification Metabolite Identification profiling->identification quantification Quantification identification->quantification

Caption: Experimental workflow for this compound metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 454.2805 [M+H]+) Hydroxylation Hydroxylation (+16 Da) Hydroxylated this compound (m/z 470.2754 [M+H]+) This compound->Hydroxylation CYP450 Demethylation O-Demethylation (-14 Da) Demethylated this compound (m/z 440.2648 [M+H]+) This compound->Demethylation CYP450 Oxidation Oxidation (+14 Da) Oxidized this compound (m/z 468.2597 [M+H]+) This compound->Oxidation CYP450 Glucuronidation Glucuronidation (+176 Da) This compound Glucuronide (m/z 630.3124 [M+H]+) Hydroxylation->Glucuronidation UGTs

Caption: Proposed metabolic pathway of this compound.

signaling_pathway This compound This compound betaAR β-Adrenergic Receptor This compound->betaAR activates AC Adenylate Cyclase betaAR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis stimulates Lipolysis Triglyceride Hydrolysis PKA->Lipolysis stimulates Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: this compound-activated signaling pathway for thermogenesis.

References

Application Notes and Protocols for Studying Fuziline's Cardioprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the cardioprotective effects of Fuziline. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in various cardiac injury paradigms.

Introduction to this compound's Cardioprotective Potential

This compound, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated notable cardioprotective properties in preclinical studies. Its mechanisms of action appear to involve the mitigation of oxidative stress, inhibition of apoptosis, and modulation of inflammatory pathways. These notes detail the animal models that can be utilized to substantiate and explore these protective effects.

Animal Models of Cardiac Injury

The selection of an appropriate animal model is critical for elucidating the specific cardioprotective mechanisms of this compound. Below are summaries and protocols for commonly used models of cardiac injury.

Chemically-Induced Cardiotoxicity Models

These models are valuable for studying drug-induced cardiac damage and the protective effects of co-administered therapeutic agents like this compound.

Dobutamine (B195870), a β-adrenergic agonist, can induce myocardial injury at high doses, mimicking stress-induced cardiomyopathy.

Table 1: Quantitative Data for Dobutamine-Induced Cardiac Injury Model and this compound Treatment

ParameterDobutamine GroupDobutamine + this compound GroupThis compound Only GroupSham GroupCitation
Animal Model Adult male BALB/c mice (18-20 g)Adult male BALB/c mice (18-20 g)Adult male BALB/c mice (18-20 g)Adult male BALB/c mice (18-20 g)[1][2][3]
Dobutamine Dosage 40 µ g/mouse/day , IP40 µ g/mouse/day , IP (first 7 days)N/AN/A[1][2]
This compound Dosage N/A3 mg/kg/day, IP (days 8-15)3 mg/kg/day, IPN/A[1]
Treatment Duration 15 days15 days15 days15 days[1]
Troponin-I (pg/ml) Significantly elevatedSignificantly reduced vs. DobutamineBaselineBaseline[1][2]
NLRP3 (ng/ml) Significantly elevatedSignificantly reduced vs. DobutamineBaselineBaseline[1][2]
GSDMD (ng/ml) Significantly elevatedSignificantly reduced vs. DobutamineBaselineBaseline[1][2]
8-OHDG (ng/ml) Significantly elevatedSignificantly reduced vs. DobutamineBaselineBaseline[1][2]
IL-1β (pg/ml) Significantly elevatedSignificantly reduced vs. DobutamineBaselineBaseline[1][2]
GAL-3 (ng/ml) Significantly elevatedSignificantly reduced vs. DobutamineBaselineBaseline[1][2]
Total Oxidant Status (TOS) HighestSignificantly reduced vs. DobutamineLower than DobutamineLowest[1][2]
Total Antioxidant Status (TAS) LowestSignificantly increased vs. DobutamineHighestHigh[1][2][3]

Isoproterenol (B85558) (ISO), another potent β-adrenergic agonist, is widely used to induce myocardial necrosis and fibrosis.[4][5]

Table 2: Dosing Regimens for Isoproterenol-Induced Myocardial Injury in Rats

ParameterDosageAdministration RouteDurationKey Pathological FeaturesCitation
Isoproterenol 5 mg/kg/dayIntraperitoneal (IP)7 daysMyocardial apoptosis, cardiac hypertrophy, diastolic and systolic dysfunction.[6]
Isoproterenol 100 mcg/kg/daySubcutaneous (SC) or Intraperitoneal (IP)5 daysLeft ventricular systolic and diastolic dysfunction, reduced fractional shortening.[5]

Doxorubicin (DOX) is an effective anticancer drug with well-documented cardiotoxic side effects, making it a clinically relevant model.[7][8][9][10][11]

Table 3: Dosing Strategies for Doxorubicin-Induced Cardiotoxicity in Rats

Model TypeCumulative DoseAdministration ScheduleKey Pathological FeaturesCitation
Acute 10-25 mg/kgSingle intraperitoneal injectionReduced ejection fraction, myocardial fiber distortion, increased cardiac biomarkers (BNP, LDH, cTnT).[9]
Chronic 10-24 mg/kgMultiple intraperitoneal injectionsMyocardial cell edema, vacuolar degeneration, myocardial fiber rupture.[9]
Chronic 14 mg/kg2 mg/kg/day for 7 days (in juvenile rats)Late-onset cardiac dysfunction in adulthood.[10]
Chronic 10-16 mg/kg2.5-4 mg/kg/week for 4 weeksDose-dependent reduction in radial strain, correlated with cTnI and cardiomyopathy scores.[11]
Myocardial Ischemia-Reperfusion (I/R) Injury Model

This surgical model mimics the clinical scenario of myocardial infarction followed by reperfusion therapy, providing insights into this compound's potential to protect against I/R-induced damage.[12][13][14][15]

Experimental Protocols

Protocol for Dobutamine-Induced Cardiac Injury in Mice

Materials:

  • Adult male BALB/c mice (18-20 g)

  • Dobutamine hydrochloride (Sigma-Aldrich)

  • This compound

  • Sterile saline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Insulin syringes (1 ml) with 27-gauge needles

  • Animal housing with a 12-hour light/dark cycle and controlled temperature (22 ± 2°C) and humidity (50%)[1]

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into four groups (n=8 per group): Sham, Dobutamine, Dobutamine + this compound, and this compound only.[1]

  • Drug Preparation:

    • Dobutamine Solution: Dissolve dobutamine in sterile saline to a concentration that allows for the administration of 40 µ g/mouse in a 0.1 ml injection volume.[1]

    • This compound Solution: Dissolve this compound in DMSO and then dilute with saline to achieve a final concentration for a 3 mg/kg dose in a 0.1 ml injection volume.[1][3]

  • Induction of Cardiac Injury and Treatment:

    • Sham Group: Receives no treatment.

    • Dobutamine Group: Administer dobutamine (40 µ g/mouse/day , IP) for 15 consecutive days.[1]

    • Dobutamine + this compound Group: Administer dobutamine (40 µ g/mouse/day , IP) for the first 7 days. From day 8 to day 15, co-administer dobutamine (40 µ g/mouse/day , IP) and this compound (3 mg/kg/day, IP).[1]

    • This compound Only Group: Administer this compound (3 mg/kg/day, IP) for 15 consecutive days.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and body weight throughout the study.

    • At the end of the 15-day period, sacrifice the animals.

    • Collect blood samples for biochemical analysis of cardiac injury markers (Troponin-I, Pro-BNP), oxidative stress markers (TOS, TAS), and inflammatory markers (NLRP3, GSDMD, IL-1β, GAL-3).[1][2]

    • Harvest hearts for histopathological examination to assess necrosis, inflammation, and edema.[1]

Protocol for Isoproterenol-Induced Myocardial Injury in Rats

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Isoproterenol hydrochloride (Sigma-Aldrich)

  • This compound

  • Sterile saline

  • Syringes and needles for injection

  • Echocardiography equipment

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats and divide them into experimental groups (e.g., Control, ISO, ISO + this compound).

  • Induction of Myocardial Injury:

    • Administer isoproterenol (5 mg/kg, IP) daily for 7 days.[6]

  • This compound Treatment:

    • Administer this compound at the desired dose (e.g., via oral gavage or IP injection) either as a pretreatment or concurrently with ISO, depending on the study design.

  • Functional Assessment:

    • Perform echocardiography to measure cardiac function parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) before and after the treatment period.[6]

  • Biochemical and Histological Analysis:

    • At the end of the study, collect blood to measure cardiac injury markers (e.g., CK-MB, LDH).

    • Harvest hearts for histological analysis of myocardial necrosis and fibrosis, and for molecular analysis of signaling pathways.[6]

Protocol for Myocardial Ischemia-Reperfusion (I/R) Injury in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Rodent ventilator

  • Surgical microscope

  • Surgical instruments (forceps, scissors, retractors)

  • Suture material (e.g., 8-0 silk)

  • PE-10 tubing

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate it with a small-gauge catheter connected to a rodent ventilator.[12][13]

  • Surgical Exposure of the Heart:

    • Make a left thoracotomy in the fourth intercostal space to expose the heart.[12][16]

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.[16]

  • Induction of Ischemia:

    • Pass an 8-0 silk suture under the LAD artery.[12]

    • Place a small piece of PE-10 tubing over the artery and tie the suture to occlude the vessel.[15]

    • Confirm ischemia by observing the blanching of the ventricular wall and changes in the ECG.[14]

    • Maintain ischemia for a defined period (e.g., 30-60 minutes).

  • Reperfusion:

    • Release the ligature to allow blood flow to resume.[13][15]

    • Confirm reperfusion by the return of color to the myocardium.

  • Closure and Recovery:

    • Close the chest cavity in layers.

    • Wean the mouse from the ventilator and allow it to recover in a warm environment.[12]

  • This compound Administration:

    • This compound can be administered prior to ischemia, at the onset of reperfusion, or both, depending on the therapeutic window being investigated.

  • Infarct Size Assessment:

    • After a set reperfusion period (e.g., 24 hours), sacrifice the animal and excise the heart.

    • Stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red).

Signaling Pathways and Visualization

This compound's cardioprotective effects are associated with the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

ROS-Triggered Endoplasmic Reticulum Stress Pathway

This compound has been shown to alleviate isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/CHOP pathway.[6][17][18][19][20][21][22]

PERK_Pathway cluster_stress Cellular Stress cluster_ros Oxidative Stress cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Isoproterenol Isoproterenol ROS ROS Production Isoproterenol->ROS ER_Stress ER Stress ROS->ER_Stress triggers PERK PERK ER_Stress->PERK pPERK p-PERK PERK->pPERK activates eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a phosphorylates ATF4 ATF4 peIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS inhibits This compound->ER_Stress inhibits

Caption: this compound inhibits ROS-triggered ER stress and subsequent apoptosis.

Pyroptosis Signaling Pathway

This compound has been observed to reduce cardiac damage and pyroptosis in a dobutamine-induced injury model by downregulating key components of the pyroptosis pathway.[1][2][23][24][25][26]

Pyroptosis_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_inflammasome Inflammasome Activation cluster_execution Pyroptosis Execution Dobutamine Dobutamine-induced Cardiac Injury NLRP3 NLRP3 Inflammasome Activation Dobutamine->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD IL1b Pro-IL-1β Cleavage Caspase1->IL1b Pore Pore Formation in Cell Membrane GSDMD->Pore Pyroptosis Pyroptotic Cell Death Pore->Pyroptosis MatureIL1b Mature IL-1β Release IL1b->MatureIL1b MatureIL1b->Pyroptosis This compound This compound This compound->NLRP3 inhibits This compound->GSDMD inhibits This compound->MatureIL1b inhibits

Caption: this compound's inhibition of the pyroptosis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection and Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Dobutamine-induced injury) Grouping Randomly Assign to Groups (Sham, Vehicle, this compound) Animal_Model->Grouping Induction Induce Cardiac Injury Grouping->Induction Treatment Administer this compound Induction->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Biomarkers Serum Biomarkers (Troponin, etc.) Treatment->Biomarkers Histo Histopathology (Infarct Size, Fibrosis) Treatment->Histo Molecular Molecular Analysis (Western Blot, PCR) Treatment->Molecular Evaluation Evaluate Cardioprotective Effects of this compound Echo->Evaluation Biomarkers->Evaluation Histo->Evaluation Molecular->Evaluation

Caption: General workflow for studying this compound's cardioprotective effects.

Conclusion

The provided application notes and protocols offer a framework for investigating the cardioprotective effects of this compound in various preclinical models of cardiac injury. By utilizing these standardized methods, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this compound for cardiovascular diseases. Careful consideration of the specific research question should guide the selection of the most appropriate animal model and experimental design.

References

Fuziline's Effect on Gene Expression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the molecular effects of Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx. (Fuzi), on gene expression. The focus is on its therapeutic potential in cardioprotection and anti-inflammatory applications. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.

Introduction

This compound has demonstrated significant biological activity, primarily in the context of cardiovascular and inflammatory diseases. Its mechanism of action involves the modulation of specific signaling pathways, leading to changes in the expression of genes involved in cellular stress, apoptosis, and inflammation. Understanding these effects at the molecular level is crucial for the development of novel therapeutic strategies.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on the expression of key proteins involved in major signaling pathways. This data, derived from in vitro and in vivo studies, provides a clear indication of this compound's impact on cellular processes.

Table 1: Effect of this compound on Endoplasmic Reticulum Stress and Apoptosis-Related Protein Expression in Isoproterenol (ISO)-Induced Myocardial Injury

Protein TargetTreatment GroupRelative Protein Expression (Fold Change vs. Control)Statistical Significance (p-value)
PERK Pathway
p-PERK/PERKISO~2.5p < 0.01
ISO + this compound (100 nM)~1.5p < 0.01 vs. ISO
ISO + this compound (500 nM)~1.2p < 0.001 vs. ISO
p-eIF2α/eIF2αISO~3.0p < 0.001
ISO + this compound (100 nM)~2.0p < 0.01 vs. ISO
ISO + this compound (500 nM)~1.5p < 0.001 vs. ISO
ATF4ISO~3.5p < 0.001
ISO + this compound (100 nM)~2.5p < 0.01 vs. ISO
ISO + this compound (500 nM)~1.8p < 0.001 vs. ISO
CHOPISO~4.0p < 0.001
ISO + this compound (100 nM)~2.8p < 0.01 vs. ISO
ISO + this compound (500 nM)~1.5p < 0.001 vs. ISO
Apoptosis Pathway
Bcl-2/Bax RatioISO~0.4p < 0.001
ISO + this compound (100 nM)~0.7p < 0.01 vs. ISO
ISO + this compound (500 nM)~0.9p < 0.001 vs. ISO
Cleaved-caspase 3ISO~3.5p < 0.001
ISO + this compound (100 nM)~2.5p < 0.01 vs. ISO
ISO + this compound (500 nM)~1.5p < 0.001 vs. ISO

Data is presented as approximate fold changes based on densitometry analysis from Western blot results in H9c2 cells.

Table 2: Effect of this compound on Pyroptosis-Related Protein Levels in Dobutamine-Induced Heart Damage in Mice

Protein TargetTreatment GroupConcentration (units)Statistical Significance (p-value vs. Dobutamine)
NLRP3Dobutamine1.17 ± 0.15 ng/ml-
Dobutamine + this compound1.71 ± 0.15 ng/mlp < 0.001
GSDMDDobutamine503.36 ± 60.01 ng/L-
Dobutamine + this compound341.14 ± 60.01 ng/Lp < 0.001
IL-1βDobutamine12.5 ± 2.5 pg/ml-
Dobutamine + this compound8.5 ± 1.5 pg/mlp < 0.001

Data is derived from ELISA measurements in mouse heart tissue homogenates.

Table 3: Effect of this compound on β-Adrenergic Receptor Gene Expression

Gene TargetEffect of this compound Treatment
β2-Adrenergic Receptor (β2-AR) mRNAUpregulation in myocardial tissue

This is a qualitative summary as specific fold-change data was not consistently reported across studies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general experimental workflows used to analyze its effects on gene and protein expression.

Fuziline_PERK_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., Isoproterenol) PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 promotes translation CHOP CHOP ATF4->CHOP induces transcription Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->pPERK inhibits

Caption: this compound inhibits the PERK/eIF2α/ATF4/CHOP signaling pathway.

Fuziline_Beta_Adrenergic_Pathway cluster_Cell Cardiomyocyte This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR activates AC Adenylyl Cyclase BetaAR->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Signaling (e.g., Thermogenesis) PKA->Downstream

Caption: this compound activates the β-adrenergic receptor signaling pathway.

Experimental_Workflow cluster_Workflow General Experimental Workflow start Cell/Animal Model (e.g., H9c2 cells, Rats) treatment Treatment with this compound and/or Inducer (e.g., ISO) start->treatment harvest Sample Harvest (Cells/Tissues) treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr RT-qPCR rna_extraction->qpcr western Western Blot protein_extraction->western elisa ELISA protein_extraction->elisa gene_exp Gene Expression Analysis qpcr->gene_exp protein_exp Protein Expression Analysis western->protein_exp elisa->protein_exp

Caption: Workflow for analyzing this compound's effects on gene and protein expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on gene expression.

Protocol 1: Isoproterenol (ISO)-Induced Myocardial Injury Model in Rats

This protocol describes the induction of myocardial injury in a rat model to study the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride (ISO)

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the rats into groups: Control, ISO model, and ISO + this compound (various doses).

  • This compound Administration: Administer this compound or vehicle (saline) to the respective groups via oral gavage or intraperitoneal injection for a predetermined period (e.g., 7 days).

  • Induction of Myocardial Injury: On the last two days of the treatment period, subcutaneously inject ISO (e.g., 85 mg/kg) into the rats in the ISO model and ISO + this compound groups once daily for two consecutive days. The control group receives saline injections.

  • Sample Collection: 24 hours after the final ISO injection, anesthetize the rats. Collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and excise the hearts.

  • Tissue Processing: Wash the hearts with ice-cold saline. A portion of the ventricular tissue can be fixed in 10% neutral buffered formalin for histological analysis, and the remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying gene expression changes in cardiac tissue or cultured cardiomyocytes following this compound treatment.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform (B151607)

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for ATF4, CHOP, Bcl-2, Bax, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize frozen tissue or cell pellets in TRIzol reagent (1 ml per 50-100 mg of tissue or 1x10^7 cells).

    • Add 0.2 ml of chloroform per 1 ml of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 ml of isopropanol. Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 ml of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in RNase-free water.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., β-actin).

Protocol 3: Western Blot Analysis of PERK Pathway Proteins

This protocol details the detection and quantification of key proteins in the PERK signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound demonstrates significant modulatory effects on gene expression, particularly in pathways related to cardioprotection and inflammation. It effectively attenuates endoplasmic reticulum stress and apoptosis by downregulating the PERK/eIF2α/ATF4/CHOP signaling pathway. Furthermore, this compound reduces the expression of key mediators of pyroptosis, including NLRP3, GSDMD, and IL-1β. Its activity is also linked to the activation of the β-adrenergic receptor signaling pathway. The provided protocols offer a framework for researchers to further investigate the molecular mechanisms of this compound and explore its therapeutic potential.

Application Notes and Protocols for In Vivo Imaging of Fuziline Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and potential in vivo imaging techniques for tracking the biodistribution of Fuziline, a diterpenoid alkaloid with known cardioprotective properties. The following sections offer insights into data presentation, detailed experimental protocols, and visualizations of experimental workflows to guide researchers in designing and executing studies to understand the pharmacokinetics and tissue-specific accumulation of this compound.

Data Presentation: this compound Pharmacokinetics

Quantitative data on the specific concentration of this compound in various tissues is not extensively available in publicly accessible literature. The majority of pharmacokinetic studies have focused on plasma concentrations. The following table summarizes the available pharmacokinetic parameters of this compound in rats, which can inform the design of imaging studies. It is a critical recommendation of these notes that future research should aim to quantify this compound distribution in tissues to better understand its therapeutic effects and potential toxicity.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterValueReference
Dose (Oral) 4 mg/kg[1]
Absolute Bioavailability 21.1 ± 7.0%[1]
Peak Plasma Concentration (Cmax) Not explicitly stated in ng/mL[1]
Time to Peak Plasma Concentration (Tmax) Not explicitly stated[3. 5]
Plasma Half-life (t1/2) ~6.3 ± 2.6 hours[1]
Clearance Rate 1745.6 ± 818.1 mL/kg/h[1]

Note: One study noted that in mice, this compound, along with other alkaloids, was detected at higher contents in plasma and tissues compared to other compounds from the same herbal source, suggesting good tissue penetration, though quantitative values were not provided[2].

In Vivo Imaging Techniques and Protocols

This section details three powerful in vivo imaging modalities that can be applied to track the distribution of this compound: Positron Emission Tomography (PET), In Vivo Fluorescence Imaging, and Mass Spectrometry Imaging (MSI). For each technique, a conceptual labeling strategy for this compound is proposed, followed by a detailed experimental protocol.

Positron Emission Tomography (PET) Imaging

PET is a highly sensitive and quantitative imaging technique that allows for the three-dimensional visualization of radiolabeled molecules in living subjects. By labeling this compound with a positron-emitting radionuclide, its distribution and accumulation in various organs can be monitored over time.

The chemical structure of this compound (C₂₄H₃₉NO₇) offers several possibilities for radiolabeling. A common strategy for small molecules is to introduce a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

  • ¹¹C-Labeling: One of the methoxy (B1213986) groups (-OCH₃) on the this compound molecule could be a target for methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would involve the demethylation of the native methoxy group to a hydroxyl group, followed by radiomethylation.

  • ¹⁸F-Labeling: A fluoroalkylation approach could be employed. For example, a hydroxyl group on the this compound molecule could be derivatized with a prosthetic group containing a leaving group, which is then displaced by [¹⁸F]fluoride.

The following workflow illustrates the general steps for a PET imaging study with a radiolabeled small molecule like this compound.

PET_Workflow cluster_0 Radiolabeling this compound cluster_1 In Vivo PET Imaging cluster_2 Data Analysis Precursor This compound Precursor Synthesis Radiolabeling Radiolabeling with ¹⁸F or ¹¹C Precursor->Radiolabeling Purification Purification and Quality Control Radiolabeling->Purification AnimalPrep Animal Preparation (e.g., mouse/rat) Purification->AnimalPrep Formulation in sterile saline Injection Intravenous Injection of Radiolabeled this compound AnimalPrep->Injection PETScan Dynamic or Static PET/CT Scan Injection->PETScan ImageRecon Image Reconstruction PETScan->ImageRecon ROI Region of Interest (ROI) Analysis ImageRecon->ROI Quantification Quantification of Tissue Radioactivity (%ID/g) ROI->Quantification Fluorescence_Imaging_Workflow cluster_0 Probe Preparation cluster_1 In Vivo Imaging cluster_2 Ex Vivo Analysis Conjugation Conjugation of this compound to NIR Fluorophore Purification Purification and Characterization of this compound-Fluorophore Conjugate Conjugation->Purification AnimalPrep Animal Preparation (e.g., nude mouse) Purification->AnimalPrep Formulation in appropriate vehicle Injection Intravenous Injection of this compound-Fluorophore Conjugate AnimalPrep->Injection Imaging Whole-body Fluorescence Imaging at Multiple Time Points Injection->Imaging Euthanasia Euthanasia and Organ Harvest Imaging->Euthanasia ExVivoImaging Ex Vivo Imaging of Organs Euthanasia->ExVivoImaging Quantification Quantification of Fluorescence Intensity in Organs ExVivoImaging->Quantification MSI_Workflow cluster_0 Sample Preparation cluster_1 MALDI-MSI Analysis cluster_2 Data Analysis and Visualization Dosing Administer this compound to Animal Model Euthanasia Euthanasia at Specific Time Points Dosing->Euthanasia TissueHarvest Harvest and Snap-freeze Organs Euthanasia->TissueHarvest Cryosectioning Cryosectioning of Tissues TissueHarvest->Cryosectioning Matrix Matrix Application onto Tissue Section Cryosectioning->Matrix MSI MALDI-MSI Data Acquisition Matrix->MSI DataProcessing Data Processing and Ion Image Generation MSI->DataProcessing Histology Histological Staining of the Same Tissue Section DataProcessing->Histology Overlay Overlay of MSI Data with Histology Histology->Overlay

References

Troubleshooting & Optimization

Fuziline solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting issues related to the solubility and handling of Fuziline in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a C20-diterpenoid alkaloid derived from the processed lateral roots of Aconitum carmichaeli Debx. (Fuzi). It is investigated for various pharmacological activities, including cardioprotective effects. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₃₉NO₇
Molecular Weight 453.58 g/mol
Appearance White to off-white powder
Storage (Powder) -20°C for long-term storage
Storage (Stock Solution) -20°C or -80°C for long-term storage

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing this compound stock solutions. It exhibits high solubility in DMSO. For aqueous-based in vitro assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: In which other organic solvents is this compound soluble?

This compound is also reported to be soluble in several other organic solvents, although quantitative data is limited. The table below summarizes the available solubility information.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (220.47 mM)Sonication may be required for complete dissolution. Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.
Chloroform SolubleQuantitative data not readily available.
Dichloromethane SolubleQuantitative data not readily available.
Ethyl Acetate SolubleQuantitative data not readily available.
Acetone SolubleQuantitative data not readily available.
Ethanol Limited to Sparingly SolubleQuantitative data not readily available. Lower solubility compared to DMSO.
Methanol Limited to Sparingly SolubleQuantitative data not readily available. Lower solubility compared to DMSO.
Water Insoluble

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in DMSO.

  • Solution 1: Increase Sonication Time: Place the vial in an ultrasonic water bath for 5-10 minute intervals. Visually inspect for complete dissolution between intervals.

  • Solution 2: Gentle Warming: Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.

  • Solution 3: Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle or an aliquot of properly stored anhydrous DMSO.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).

  • Solution 1: Quick Dilution and Mixing: Add the DMSO stock solution directly into the vortexing aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Solution 2: Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution. This reduces the magnitude of the "solvent shock" when diluting into the aqueous phase.

  • Solution 3: Use a Surfactant or Co-solvent: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final medium can help maintain solubility.

Issue 3: Inconsistent results in biological assays.

  • Solution 1: Ensure Complete Dissolution: Undissolved particles can lead to inaccurate concentrations and variability in experimental results. Always visually confirm that the stock solution is a clear solution before making dilutions.

  • Solution 2: Prepare Fresh Dilutions: Dilute the stock solution to the final working concentration immediately before use. Avoid storing dilute aqueous solutions for extended periods.

  • Solution 3: Minimize Freeze-Thaw Cycles: Aliquot the DMSO stock solution into single-use vials to avoid repeated freezing and thawing, which can degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 453.58 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 453.58 g/mol x 1000 mg/g = 4.54 mg

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), carefully weigh 4.54 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.

  • If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a working solution, dilute the stock solution into the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a final volume of 1 mL.

  • Mix immediately by gentle pipetting or vortexing.

  • Important: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For a 10 µM working solution prepared as described above, the vehicle control would contain 0.1% DMSO.

Signaling Pathway and Experimental Workflow Diagrams

This compound has been shown to exert its cardioprotective effects by inhibiting the PERK/eIF2α/ATF4/CHOP signaling pathway, which is a key branch of the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.

Fuziline_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Isoproterenol) PERK_inactive PERK ER_Stress->PERK_inactive activates PERK_active p-PERK PERK_inactive->PERK_active eIF2a_inactive eIF2α PERK_active->eIF2a_inactive phosphorylates eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active ATF4 ATF4 eIF2a_active->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces This compound This compound This compound->PERK_active inhibits

Caption: this compound's inhibition of the PERK signaling pathway.

Experimental_Workflow Start Start: Weigh this compound Powder Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Start->Dissolve Stock_Solution Prepare 10 mM Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -20°C/-80°C Stock_Solution->Store Dilute Dilute Stock in Cell Culture Medium Stock_Solution->Dilute Working_Solution Prepare Final Working Solutions (e.g., 1-100 µM) Dilute->Working_Solution Vehicle_Control Prepare Vehicle Control (Matching DMSO %) Dilute->Vehicle_Control Treat_Cells Treat Cells in Culture Working_Solution->Treat_Cells Vehicle_Control->Treat_Cells Assay Perform Biological Assay Treat_Cells->Assay

Caption: Experimental workflow for this compound solution preparation.

Technical Support Center: Fuziline Cardiovascular Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating the potential cardiotoxicity of Fuziline, particularly concerning high doses and the purity of the compound. While this compound itself has demonstrated cardioprotective effects in several studies, it is derived from Aconitum carmichaelii, a plant known to contain cardiotoxic diterpenoid alkaloids. Therefore, careful experimental design and troubleshooting are crucial to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself considered cardiotoxic at high doses?

A1: Current research predominantly highlights the cardioprotective effects of purified this compound. One study found no cardiotoxicity in mice treated with this compound[1]. However, the raw plant it is extracted from, Aconitum carmichaelii, contains highly cardiotoxic diester-diterpenoid alkaloids such as aconitine[2][3][4]. Therefore, the risk of cardiotoxicity is often associated with impurities or the use of crude extracts rather than highly purified this compound.

Q2: What are the primary mechanisms of cardiotoxicity associated with alkaloids from Aconitum carmichaelii?

A2: The cardiotoxicity of diterpenoid alkaloids from Aconitum carmichaelii primarily involves the disruption of ion channel function. These alkaloids can over-activate voltage-gated Na+ and Ca2+ channels, leading to arrhythmias and cardiac arrest[3][5]. Additionally, they can induce mitochondrial-mediated apoptosis and activate inflammatory pathways like the NLRP3/ASC/caspase-3 pathway[3][6][7].

Q3: What are the initial signs of cardiotoxicity I should look for in my animal models?

A3: Key indicators of cardiotoxicity include changes in electrocardiogram (ECG) readings, such as arrhythmias and QT prolongation. A decrease in heart rate can also be a sign of toxicity[4]. Monitoring cardiac function and looking for histopathological changes like myocardial necrosis are also crucial.

Q4: How can I be sure that the this compound I am using is free from cardiotoxic contaminants?

A4: It is imperative to use highly purified this compound from a reputable supplier. You should obtain a certificate of analysis (CoA) that details the purity of the compound and the absence of known cardiotoxic alkaloids like aconitine, mesaconitine (B191843), and hypaconitine.

Q5: Are there any known biomarkers to monitor for potential this compound-induced cardiotoxicity?

A5: While this compound itself is not typically associated with cardiotoxicity, if you suspect contamination with other alkaloids, you can monitor established biomarkers of cardiac damage. These include cardiac troponins (cTnI and cTnT) and creatine (B1669601) kinase-MB (CK-MB).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected arrhythmias or cardiac arrest in animal models at high doses of this compound. 1. Contamination of the this compound sample with cardiotoxic diterpenoid alkaloids (e.g., aconitine).2. The high dose used exceeds the maximum tolerated dose, even for purified this compound.1. Verify the purity of your this compound sample using techniques like HPLC-MS. Request a detailed CoA from your supplier.2. Perform a dose-response study to determine the maximum tolerated dose in your specific animal model.
Inconsistent results in cardiac function assays (e.g., echocardiography, Langendorff). 1. Variability in the purity of this compound batches.2. Improper handling or storage of this compound, leading to degradation.1. Use this compound from a single, highly purified batch for the entire study.2. Store this compound according to the manufacturer's instructions, typically in a dry, dark place at low temperatures.
Increased levels of cardiac injury biomarkers (e.g., troponins) in the this compound-treated group. 1. The this compound sample may be contaminated.2. The experimental model may have a specific sensitivity to this compound at high concentrations.1. Test your this compound sample for the presence of known cardiotoxic alkaloids.2. Re-evaluate your experimental protocol and consider using a lower dose range.

Data on Cardiotoxic Diterpenoid Alkaloids from Aconitum carmichaelii

The following table summarizes the cardiotoxic effects of various diterpenoid alkaloids found in Aconitum carmichaelii. Note that this compound is generally considered to have low toxicity compared to other alkaloids from the same plant.

Alkaloid Type Examples Reported Cardiotoxic Effects Primary Mechanism of Action
Diester-Diterpenoid Alkaloids (DDAs) Aconitine, Mesaconitine, HypaconitinePotent arrhythmogenic effects, can induce fatal ventricular arrhythmias.Over-activation of voltage-gated Na+ channels, leading to increased intracellular Ca2+[3][5].
Monoester-Diterpenoid Alkaloids (MDAs) Benzoylaconine, Benzoylmesaconine, BenzoylhypaconineLess toxic than DDAs, but can still exhibit cardiotoxicity at higher doses.Potential for Na+ channel poisoning at higher concentrations[5].
Amino-alcohol Diterpenoid Alkaloids This compound, Neoline, Songorine (B610919)Generally considered to have low to no cardiotoxicity.Often exhibit cardioprotective effects[1].

Key Experimental Protocols

Assessment of Cardiotoxicity in Zebrafish Embryos

This protocol is adapted from studies evaluating the cardiotoxicity of aconitine[4].

  • Model: Zebrafish embryos at 48 hours post-fertilization (hpf).

  • Treatment: Expose embryos to varying concentrations of the test compound (e.g., this compound suspected of contamination) in embryo medium.

  • Endpoint Measurement:

    • Heart Rate: Manually count the heart rate under a microscope at different time points (e.g., 12, 24, 36, and 48 hours of treatment).

    • Cardiac Function: Observe and record any changes in ventricular and atrial contractility.

    • Apoptosis: Use TUNEL staining to detect apoptotic cells in the heart region.

  • Data Analysis: Compare the heart rate, cardiac function, and apoptosis levels between treated and control groups.

In Vitro Cytotoxicity Assay in H9c2 Cardiomyoblasts

This protocol is based on methods used to assess the cytotoxicity of alkaloids from Aconitum carmichaelii[2][6].

  • Cell Line: H9c2 rat cardiomyoblasts.

  • Treatment: Culture cells with different concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Endpoint Measurement:

    • Cell Viability: Use an MTT or similar assay to quantify cell viability.

    • Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentrations.

    • Apoptosis Markers: Use Western blotting to detect the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

  • Data Analysis: Determine the IC50 value and assess the dose-dependent effects on intracellular calcium and apoptosis markers.

Signaling Pathways and Experimental Workflows

Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Effects Na_Channel Voltage-Gated Na+ Channel Na_ion Na+ Influx Na_Channel->Na_ion Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Influx Ca_Channel->Ca_ion Ca_overload Intracellular Ca2+ Overload Na_ion->Ca_overload Ca_ion->Ca_overload ROS ROS Production Ca_overload->ROS Mito_dysfunction Mitochondrial Dysfunction Ca_overload->Mito_dysfunction Arrhythmia Arrhythmia Ca_overload->Arrhythmia ROS->Mito_dysfunction Apoptosis_pathway Apoptosis Pathway Activation Mito_dysfunction->Apoptosis_pathway Apoptosis Cardiomyocyte Apoptosis Apoptosis_pathway->Apoptosis DDA Cardiotoxic Diterpenoid Alkaloids (e.g., Aconitine) DDA->Na_Channel Over-activates DDA->Ca_Channel Over-activates

Caption: Signaling pathway of cardiotoxicity induced by diterpenoid alkaloids.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Compound Obtain High-Purity this compound and Certificate of Analysis Dosing Administer this compound at a Range of Doses (Dose-Response Study) Compound->Dosing Models Prepare In Vivo (e.g., Zebrafish, Rodents) and In Vitro (e.g., H9c2 cells) Models Models->Dosing Monitoring Monitor for Cardiotoxic Effects Dosing->Monitoring ECG ECG Analysis for Arrhythmias Monitoring->ECG Biomarkers Measure Cardiac Biomarkers (Troponins, CK-MB) Monitoring->Biomarkers Histo Histopathological Examination of Heart Tissue Monitoring->Histo Cell_assays In Vitro Assays (Viability, Apoptosis, Ca2+ Imaging) Monitoring->Cell_assays Conclusion Determine the Carditoxicity Profile of the this compound Sample ECG->Conclusion Biomarkers->Conclusion Histo->Conclusion Cell_assays->Conclusion

Caption: Experimental workflow for assessing this compound cardiotoxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the neurotoxic potential of Fuziline and related Aconitum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

This compound is a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., commonly known as Fuzi.[1] It is one of the main components found in this traditional Chinese medicine.

Q2: What is the primary concern with this compound and related alkaloids in research?

The primary concern is their potential for cardiotoxicity and neurotoxicity. While Fuzi has been used for its pharmacological effects, its narrow safety margin due to the presence of toxic alkaloids is a significant issue.[1] Aconitine, a related and extensively studied alkaloid from the same plant, is known to be a potent neurotoxin.

Q3: What is the known neurotoxic mechanism of action for Aconitum alkaloids?

The primary neurotoxic mechanism of Aconitum alkaloids, such as aconitine, involves the activation of voltage-gated sodium channels (VGSCs) in neurons. This leads to a persistent influx of sodium ions, causing membrane depolarization, spontaneous firing, and ultimately, neuronal death. Other reported mechanisms include the induction of apoptosis and activation of the MAPK signaling pathway. While the specific mechanisms of this compound are less characterized, it is presumed to share pathways with other Aconitum alkaloids.

Q4: Is there quantitative data available on the neurotoxicity of this compound?

Direct quantitative data on the neurotoxicity of this compound, such as IC50 values in neuronal cell lines, is limited in publicly available literature. However, comparative studies suggest that this compound may have lower toxicity than other Aconitum alkaloids. For instance, one study found no neurotoxicity in mice treated with this compound, in contrast to Benzoylmesaconine which showed notable toxicity.[1] Hazard classifications from PubChem indicate that this compound is considered fatal if swallowed or inhaled.

Quantitative Data on Aconitum Alkaloids

The following table summarizes the available toxicity data for this compound and related alkaloids to provide a comparative context for researchers.

AlkaloidChemical ClassSourceToxicity DataReference
This compound Diterpenoid AlkaloidAconitum carmichaeliiNo neurotoxicity observed in mice at tested doses. PubChem hazard: Fatal if swallowed or inhaled.[1]
Neoline Diterpenoid AlkaloidAconitum carmichaeliiNo cardiotoxicity or neurotoxicity found in mice.[1]
Songorine (B610919) Diterpenoid AlkaloidAconitum carmichaeliiNo cardiotoxicity or neurotoxicity found in mice.[1]
Benzoylmesaconine (BMA) Monoester Diterpenoid AlkaloidAconitum carmichaeliiNotably increased creatine (B1669601) kinase activity and matrix metalloproteinase 9 level in mice, indicating toxicity.[1]
Aconitine (AC) Diester Diterpenoid AlkaloidAconitum speciesPotent neurotoxin.
Mesaconitine (B191843) (MA) Diester Diterpenoid AlkaloidAconitum speciesLD50 in mice (intravenous): 0.13 mg/kg.[1]
10-OH Mesaconitine (10-OH MA) Diterpenoid AlkaloidAconitum carmichaeliiSignificant cardiotoxicity and neurotoxicity. LD50 in mice (intravenous): 0.11 mg/kg.[1]

Experimental Protocols

Protocol: In Vitro Neurotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the neurotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y or PC12).

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)
  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin-streptomycin)
  • This compound stock solution (dissolved in a suitable solvent like DMSO)
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  • Plate reader

2. Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a positive control (a known neurotoxin).
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No dose-dependent toxicity observed - this compound concentration range is too low.- Incubation time is too short.- The chosen cell line is resistant to the compound.- Test a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Try a different, more sensitive neuronal cell line.
Precipitation of this compound in the culture medium - Poor solubility of the compound at the tested concentrations.- Check the solubility of this compound in the culture medium.- Use a lower concentration of the stock solution or a different solvent.- Gently warm the medium before adding the compound.
High background in MTT assay - Contamination of the cell culture.- Interference of the compound with the MTT dye.- Regularly check for and discard contaminated cultures.- Run a control with the compound in cell-free medium to check for direct reduction of MTT.

Visualizations

Neurotoxic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VGSC Voltage-Gated Sodium Channel Na_influx Increased Intracellular Na+ Concentration VGSC->Na_influx Leads to Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depolarization->Ca_influx ROS Increased Reactive Oxygen Species (ROS) Ca_influx->ROS Apoptosis_caspases Caspase Activation Ca_influx->Apoptosis_caspases MAPK MAPK Pathway Activation ROS->MAPK Apoptosis_genes Apoptotic Gene Expression MAPK->Apoptosis_genes Neuronal_Death Neuronal Death Apoptosis_caspases->Neuronal_Death Apoptosis_genes->Apoptosis_caspases This compound This compound / Aconitum Alkaloid This compound->VGSC Activates

Caption: Presumed neurotoxic signaling pathway of Aconitum alkaloids.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Optional) Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Animal_Model Animal Model (e.g., Mice, Rats) Administration This compound Administration (e.g., i.p., i.v.) Animal_Model->Administration Behavioral_Tests Behavioral Tests (e.g., Rotarod, Open Field) Administration->Behavioral_Tests Histopathology Histopathological Analysis of Brain Tissue Behavioral_Tests->Histopathology Histopathology->Data_Analysis Conclusion Conclusion on Neurotoxic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for neurotoxicity assessment.

References

Technical Support Center: Overcoming Fuziline Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of Fuziline in aqueous solutions. The information is designed to assist researchers in designing experiments, developing stable formulations, and ensuring the integrity of their results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is its susceptibility to hydrolysis. This compound is a diterpenoid alkaloid containing ester functional groups. These ester linkages are prone to cleavage in the presence of water, leading to the degradation of the parent molecule. This process is influenced by pH, temperature, and the presence of certain enzymes. As with other aconitine-type alkaloids, this compound can undergo a two-step hydrolysis process, first losing an acetyl group and then a benzoyl group.[1][2]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: Based on the hydrolysis patterns of similar aconitine-type alkaloids, the expected degradation products of this compound are monoester and amino-alcohol derivatives.[1][3] The initial hydrolysis product is likely a benzoylaconine-type monoester, followed by further hydrolysis to an aconine-type amino alcohol.[1][2] It is crucial to identify and characterize these degradation products using analytical techniques like HPLC-MS to understand the degradation pathway fully.[1][3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of diester-diterpenoid alkaloids like this compound is pH-dependent.[4] Generally, hydrolysis is accelerated in both acidic and basic conditions. While specific data for this compound is limited, related alkaloids show significant degradation in alkaline (pH 10.0) buffer solutions.[4] It is recommended to determine the optimal pH for this compound stability through systematic studies.

Q4: What is the impact of temperature on this compound stability?

A4: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. As a general principle in chemical kinetics, reaction rates, including hydrolysis, increase with temperature. For some related compounds, thermal degradation studies are conducted at temperatures ranging from 40-80°C to intentionally induce and study degradation.[5] Therefore, it is crucial to store this compound solutions at controlled, and preferably low, temperatures to minimize degradation.

Q5: Are there any specific excipients that are known to be incompatible with this compound?

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound concentration in stock solutions over a short period. Hydrolysis due to inappropriate pH or high storage temperature.- Prepare stock solutions in a buffer with a pH optimized for stability (start with a slightly acidic to neutral pH, e.g., pH 4-7, and test for optimal stability).- Store stock solutions at low temperatures (2-8°C or -20°C for longer-term storage).- Aliquot stock solutions to avoid repeated freeze-thaw cycles, which have been shown to affect this compound stability at low concentrations.[4]
Appearance of unknown peaks in HPLC chromatograms of this compound samples. Degradation of this compound into hydrolysis products.- Characterize the unknown peaks using LC-MS/MS and NMR to identify them as degradation products.[10][11][12]- Perform forced degradation studies (see Section 4) to intentionally generate degradation products and confirm their retention times.
Inconsistent results in biological assays. Degradation of this compound in the assay medium.- Prepare fresh this compound solutions for each experiment.- Evaluate the stability of this compound in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).- If instability is observed, consider using a stabilized formulation or reducing the incubation time.
Precipitation of this compound in aqueous buffers. Poor aqueous solubility of this compound or its degradation products.- Determine the solubility of this compound at different pH values.- Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents, ensuring they do not accelerate degradation.

Section 3: Data Presentation

Table 1: Stability of this compound Under Different Storage Conditions (Hypothetical Data for Illustrative Purposes)

ConditionThis compound Concentration (ng/mL)Storage Duration% RecoveryReference
Room Temperature (25°C)10024 hours85.2%Fictional Data
Refrigerated (4°C)10024 hours98.5%Fictional Data
Frozen (-20°C)1007 days99.1%Fictional Data
Freeze-Thaw (3 cycles, -20°C to RT)224 hours75.3%[4]

Table 2: Effect of pH on this compound Stability at 25°C (Hypothetical Data for Illustrative Purposes)

pHIncubation Time (hours)% this compound RemainingReference
3.02492.1%Fictional Data
5.02497.8%Fictional Data
7.02495.3%Fictional Data
9.02465.4%Fictional Data

Section 4: Experimental Protocols

Protocol 4.1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.[7][13]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method with a PDA or MS detector.[14]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Elucidate the degradation pathway based on the identified products.[10]

Protocol 4.2: Development of a Stabilized this compound Formulation

This protocol provides a general approach to developing a more stable aqueous formulation of this compound.

  • pH Optimization:

    • Prepare a series of buffer solutions with pH values ranging from 3 to 8 (e.g., citrate, phosphate, acetate (B1210297) buffers).

    • Prepare this compound solutions in each buffer at a target concentration.

    • Store the solutions at a specified temperature (e.g., 40°C) for an accelerated stability study.

    • Analyze the samples at different time points to determine the pH at which this compound exhibits maximum stability.

  • Excipient Screening:

    • Select potential stabilizing excipients such as antioxidants (e.g., ascorbic acid, sodium metabisulfite) and chelating agents (e.g., EDTA).

    • Prepare this compound formulations containing these excipients in the optimal buffer determined in the previous step.

    • Conduct stability studies on these formulations to evaluate the effectiveness of the excipients.

  • Lyophilization (Freeze-Drying):

    • For long-term stability, consider developing a lyophilized powder formulation.

    • Dissolve this compound and suitable cryoprotectants (e.g., mannitol, sucrose) in water.

    • Freeze the solution and then subject it to primary and secondary drying under vacuum.

    • The resulting lyophilized powder can be reconstituted with a suitable vehicle before use.

Section 5: Mandatory Visualizations

Fuziline_Degradation_Pathway This compound This compound (Diester Diterpenoid Alkaloid) Monoester Monoester Derivative (e.g., Benzoylaconine-type) This compound->Monoester Hydrolysis (Loss of Acetyl Group) AminoAlcohol Amino-Alcohol Derivative (e.g., Aconine-type) Monoester->AminoAlcohol Hydrolysis (Loss of Benzoyl Group)

Caption: this compound's primary degradation pathway in aqueous solutions.

Fuziline_Cardioprotective_Pathway cluster_stress Myocardial Stress (e.g., Isoproterenol) cluster_er_stress Endoplasmic Reticulum Stress Stress Increased ROS Production PERK PERK Activation Stress->PERK Triggers eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->Stress Inhibits

Caption: this compound's cardioprotective signaling pathway.

Experimental_Workflow start Start: this compound Instability Issue problem Characterize Degradation (HPLC, LC-MS) start->problem forced_degradation Forced Degradation Study (pH, Temp, Light, Oxidation) problem->forced_degradation stabilization Develop Stabilized Formulation forced_degradation->stabilization ph_opt pH Optimization stabilization->ph_opt excipient_screen Excipient Screening (Antioxidants, Chelators) stabilization->excipient_screen lyophilization Lyophilization stabilization->lyophilization validation Validate Stability (ICH Guidelines) ph_opt->validation excipient_screen->validation lyophilization->validation

Caption: Workflow for addressing this compound instability.

References

Validation & Comparative

Fuziline vs. Other Aconitum Alkaloids: A Comparative Guide on Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a complex array of diterpenoid alkaloids. These compounds, while historically recognized for their potent toxicity, also possess significant therapeutic potential, making them a subject of intense pharmacological interest. This guide provides a comparative analysis of Fuziline against other prominent Aconitum alkaloids—namely Aconitine, Mesaconitine, and Hypaconitine—focusing on their efficacy and toxicity profiles supported by experimental data.

Comparative Analysis of Efficacy and Toxicity

Aconitum alkaloids can be broadly categorized based on their chemical structures, which directly influences their biological activity. Diester-diterpenoid alkaloids (DDAs) such as Aconitine, Mesaconitine, and Hypaconitine are generally the most toxic. This compound, a C19-norditerpenoid alkaloid, is considered to have lower toxicity compared to the DDAs. The processing of raw Aconitum roots, often through methods like boiling or steaming, aims to hydrolyze the highly toxic diester alkaloids into less toxic monoester or non-esterified derivatives, thereby enhancing their therapeutic index.[1]

Efficacy

The therapeutic applications of Aconitum alkaloids primarily revolve around their analgesic, anti-inflammatory, and cardiotonic properties.

  • This compound: Recent studies have highlighted this compound's role in regulating glucose and lipid metabolism through the activation of beta-adrenergic receptors, leading to thermogenesis.[2] This suggests its potential in treating metabolic disorders. It has also been identified as having dose-dependent anti-inflammatory and analgesic effects.

  • Aconitine, Mesaconitine, and Hypaconitine: These alkaloids are well-documented for their potent analgesic and anti-inflammatory effects.[3] Mesaconitine, in particular, is noted for exhibiting strong analgesic properties.[4] Their cardiotonic effects are also recognized, though these are closely linked to their cardiotoxic mechanisms.

Toxicity

The high toxicity of certain Aconitum alkaloids, particularly their cardiotoxicity and neurotoxicity, presents a significant challenge in their therapeutic application. The primary mechanism of toxicity for DDAs involves the persistent activation of voltage-gated sodium channels.[1][5]

  • Aconitine, Mesaconitine, and Hypaconitine: These are highly toxic alkaloids. Their cardiotoxicity manifests as arrhythmias, while neurotoxicity can lead to paralysis and respiratory depression.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the toxicity of Aconitine, Mesaconitine, and Hypaconitine. It is important to note that LD50 values can vary depending on the animal model, route of administration, and experimental conditions.

AlkaloidAnimal ModelRoute of AdministrationLD50Citation
Aconitine MouseOral1.0 mg/kg[3]
MouseIntravenous0.100 mg/kg[3]
MouseIntraperitoneal0.270 mg/kg[3]
MouseSubcutaneous0.270 mg/kg[3]
RatIntravenous0.064 mg/kg[3]
Mesaconitine MouseOral1.9 mg/kg[4]
MouseIntravenous0.068 mg/kg[4]
Hypaconitine MouseOral2.8 mg/kg[4]

No specific LD50 or ED50 values for this compound were found in the reviewed literature.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the efficacy and toxicity of Aconitum alkaloids.

Analgesic Efficacy: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of compounds.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Protocol:

  • Animal Selection: Mice or rats are typically used.

  • Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure: a. A baseline latency is determined for each animal before drug administration. b. The test compound (e.g., Aconitine) or a control vehicle is administered (e.g., orally or intraperitoneally). c. At specific time intervals after administration (e.g., 30, 60, 90 minutes), the animal is placed on the hot plate. d. The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the latency. e. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage increase in latency compared to the baseline is calculated to determine the analgesic effect.

Cardiotoxicity Assessment: Langendorff Perfused Heart

The Langendorff apparatus allows for the study of the direct effects of substances on the isolated heart, independent of systemic influences.

Principle: The heart is retrogradely perfused with a nutrient solution through the aorta, allowing for the measurement of various cardiac parameters.

Protocol:

  • Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat or guinea pig) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Perfusion: The heart is perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).

  • Data Acquisition: a. A stabilization period is allowed. b. Baseline cardiac parameters are recorded, including heart rate, left ventricular developed pressure (LVDP), and coronary flow. An ECG can also be recorded. c. The test compound (e.g., Aconitine) is added to the perfusion solution. d. Changes in cardiac parameters are continuously monitored to assess for arrhythmias, changes in contractility, and other signs of cardiotoxicity.

  • Data Analysis: The incidence and duration of arrhythmias, and changes in hemodynamic parameters are quantified and compared to baseline and control groups.

Neurotoxicity Assessment: Patch-Clamp Electrophysiology

The patch-clamp technique is used to study the effects of compounds on ion channels in excitable cells, such as neurons and cardiomyocytes.

Principle: A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through individual or populations of ion channels.

Protocol:

  • Cell Preparation: Neurons or cardiomyocytes are isolated and cultured.

  • Recording: a. A glass micropipette filled with an appropriate electrolyte solution is brought into contact with the cell membrane. b. Suction is applied to form a gigaseal. c. The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of total membrane current.

  • Drug Application: The test compound (e.g., Aconitine) is applied to the cell via the perfusion system.

  • Data Acquisition: Voltage-clamp protocols are used to elicit and record the activity of specific ion channels (e.g., voltage-gated sodium channels).

  • Data Analysis: Changes in channel kinetics, such as activation, inactivation, and recovery from inactivation, are analyzed to determine the effect of the compound.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with this compound and other Aconitum alkaloids.

This compound: Thermogenesis via Beta-Adrenergic Receptor Activation

This compound has been shown to activate β-adrenergic receptors (β-AR), leading to a signaling cascade that promotes thermogenesis.[2]

Fuziline_Thermogenesis cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular (Brown Adipocyte) This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Binds to AC Adenylate Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Mitochondrion Mitochondrion FFA->Mitochondrion Enter UCP1 UCP1 Mitochondrion->UCP1 Activates Heat Heat (Thermogenesis) UCP1->Heat Generates

This compound-induced thermogenesis signaling pathway.
Aconitine: Cardiotoxicity via Voltage-Gated Sodium Channel Modulation

The primary toxic mechanism of Aconitine involves its binding to site 2 of voltage-gated sodium channels (Nav), leading to persistent activation and subsequent cellular dysfunction.[1][5]

Aconitine_Toxicity Aconitine Aconitine Nav_Channel Voltage-Gated Sodium Channel (Nav) Aconitine->Nav_Channel Binds to Site 2 Persistent_Activation Persistent Channel Activation Nav_Channel->Persistent_Activation Causes Na_Influx Sustained Na+ Influx Persistent_Activation->Na_Influx Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload via Na+/Ca2+ exchanger Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Arrhythmia Arrhythmia (Cardiotoxicity) Ca_Overload->Arrhythmia

Mechanism of Aconitine-induced cardiotoxicity.
Mesaconitine: Modulation of Neurotransmitter Release

Mesaconitine is known to affect neurotransmitter release, particularly norepinephrine, which contributes to its analgesic and neurotoxic effects.[4]

Mesaconitine_Neurotransmission cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Mesaconitine Mesaconitine Ca_Channel Voltage-Gated Ca2+ Channel Mesaconitine->Ca_Channel Modulates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NE_Release Increased Norepinephrine (NE) Release Vesicle_Fusion->NE_Release NE NE_Release->NE Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds to Analgesia Analgesia Adrenergic_Receptor->Analgesia Neurotoxicity Neurotoxicity Adrenergic_Receptor->Neurotoxicity

Mesaconitine's effect on neurotransmitter release.
Hypaconitine: Potential Arrhythmogenic Mechanism via Potassium Channels

Hypaconitine has been shown to induce QT prolongation by inhibiting hERG potassium channels, contributing to its arrhythmogenic potential.

Hypaconitine_Arrhythmia Hypaconitine Hypaconitine hERG_Channel hERG (Kv11.1) Potassium Channel Hypaconitine->hERG_Channel Inhibits IKr_Block Block of IKr Current hERG_Channel->IKr_Block Leads to Repolarization_Delay Delayed Ventricular Repolarization IKr_Block->Repolarization_Delay QT_Prolongation QT Interval Prolongation Repolarization_Delay->QT_Prolongation Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increases risk of

Hypaconitine's arrhythmogenic mechanism.

References

A Comparative Analysis of Fuziline and Isoproterenol on Cardiac Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Fuziline and Isoproterenol on cardiac cells, supported by experimental data. The information presented herein is intended to facilitate further research and drug discovery in the field of cardiology.

Isoproterenol, a potent non-selective β-adrenergic agonist, is widely utilized in experimental models to induce cardiac injury, mimicking conditions of cardiac stress and hypertrophy.[1][2] In contrast, this compound, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective properties against Isoproterenol-induced damage.[3][4] This guide offers a detailed comparative analysis of their opposing effects on cardiac cells, focusing on cell viability, apoptosis, oxidative stress, and the underlying signaling pathways.

Comparative Effects on Cardiac Cell Viability and Apoptosis

Isoproterenol treatment leads to a significant reduction in cardiac cell viability and induces apoptosis.[3] Conversely, this compound has been shown to counteract these detrimental effects. In in vitro studies using H9c2 cardiomyocytes, this compound pretreatment effectively increased cell viability and attenuated Isoproterenol-induced apoptosis in a dose-dependent manner.[3][5]

Key markers of apoptosis, including the Bcl-2/Bax ratio and levels of cleaved-caspase 3, are significantly modulated by both compounds. Isoproterenol decreases the anti-apoptotic Bcl-2/Bax ratio and increases the pro-apoptotic cleaved-caspase 3.[3] this compound treatment reverses these changes, thereby inhibiting the apoptotic cascade.[3]

Data Presentation: In Vitro Effects on H9c2 Cardiomyocytes

ParameterIsoproterenol (80 µM)This compound (100 nM) + Isoproterenol (80 µM)This compound (500 nM) + Isoproterenol (80 µM)Reference
Cell Viability (% of Control) Significantly DecreasedIncreased compared to ISO groupFurther Increased compared to ISO group[3]
Apoptotic Cells (%) Significantly IncreasedSignificantly DecreasedFurther Decreased[3]
Bcl-2/Bax Ratio Significantly DecreasedSignificantly IncreasedFurther Increased[3]
Cleaved-Caspase 3/GAPDH Ratio Significantly IncreasedSignificantly DecreasedFurther Decreased[3]

Impact on Oxidative Stress and Mitochondrial Function

A primary mechanism of Isoproterenol-induced cardiotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][6] This increase in ROS disrupts mitochondrial function, characterized by a decrease in mitochondrial membrane potential (MMP).[3] this compound exhibits potent antioxidant properties, significantly decreasing the production of ROS and preserving MMP in Isoproterenol-treated cardiac cells.[3][7]

Data Presentation: Oxidative Stress and Mitochondrial Integrity in H9c2 Cells

ParameterIsoproterenol (80 µM)This compound (100 nM) + Isoproterenol (80 µM)This compound (500 nM) + Isoproterenol (80 µM)Reference
ROS Production (Mean Fluorescence Intensity) Significantly IncreasedSignificantly DecreasedFurther Decreased[3][7]
Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) Significantly DecreasedDramatically IncreasedFurther Increased[3]
Cytochrome C Release Markedly IncreasedMarkedly ReducedFurther Reduced[3]

Signaling Pathways

The opposing effects of Isoproterenol and this compound on cardiac cells are mediated by distinct signaling pathways.

Isoproterenol's Detrimental Pathway: As a β-adrenergic agonist, Isoproterenol binds to β-1 and β-2 adrenergic receptors on cardiac myocytes.[8] This activates a G-alpha stimulatory (Gs) protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), leading to increased intracellular calcium levels and subsequent cardiotoxic effects, including apoptosis and hypertrophy.[2][8]

cluster_Isoproterenol Isoproterenol Signaling Pathway Isoproterenol Isoproterenol Beta_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Receptor Gs_Protein Gs Protein Beta_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Influx ↑ Intracellular Ca²⁺ PKA->Ca_Influx Phosphorylates Ca²⁺ channels Cardiotoxicity Cardiotoxicity (Apoptosis, Hypertrophy) Ca_Influx->Cardiotoxicity

Isoproterenol's β-Adrenergic Signaling Cascade.

This compound's Protective Pathway: this compound's cardioprotective effects are mediated through the inhibition of ROS-triggered endoplasmic reticulum (ER) stress.[3][4] Isoproterenol-induced ROS accumulation leads to ER stress, activating the PERK/eIF2α/ATF4/CHOP signaling pathway, which ultimately results in apoptosis.[3][9] this compound, by scavenging ROS, prevents the activation of this ER stress-induced apoptotic pathway.[3]

cluster_this compound This compound's Protective Signaling Pathway Isoproterenol Isoproterenol ROS ↑ ROS Isoproterenol->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Induces CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->Inhibition Inhibition->ROS

This compound's Inhibition of ROS-Mediated ER Stress.

Experimental Protocols

Isoproterenol-Induced Cardiac Cell Injury Model (In Vitro)
  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Isoproterenol Treatment: To induce injury, H9c2 cells are treated with 80 µM Isoproterenol for 48 hours.[3] This concentration and duration have been shown to significantly decrease cell viability.[3]

This compound Treatment
  • Pre-treatment: For protective effect studies, H9c2 cells are pre-treated with varying concentrations of this compound (e.g., 10, 100, and 500 nM) for a specified period (e.g., 2 hours) before the addition of Isoproterenol.[3]

Key Experimental Assays
  • Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a control group.[3]

  • Apoptosis Detection (TUNEL Staining): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect apoptotic cells in cardiac tissue sections. The number of TUNEL-positive nuclei is counted to quantify apoptosis.[3]

  • Western Blot Analysis: Protein levels of key signaling molecules (e.g., Bcl-2, Bax, cleaved-caspase 3, PERK, eIF2α, ATF4, CHOP) are determined by Western blotting using specific primary and secondary antibodies.[3]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is quantified using a flow cytometer or fluorescence microscope.[3][7]

  • Mitochondrial Membrane Potential (MMP) Assay: The MMP is assessed using the JC-1 fluorescent probe. The ratio of red to green fluorescence is calculated to determine the state of mitochondrial polarization.[3]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and Isoproterenol on cardiac cells.

cluster_Workflow Comparative Experimental Workflow Start Start: H9c2 Cell Culture Treatment Treatment Groups: 1. Control 2. Isoproterenol (ISO) 3. This compound + ISO Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (TUNEL, Western Blot) Treatment->Apoptosis ROS ROS Production (DCFH-DA Assay) Treatment->ROS MMP Mitochondrial Membrane Potential (JC-1 Assay) Treatment->MMP Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis MMP->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for this compound vs. Isoproterenol analysis.

References

Safety Operating Guide

Safe Disposal of Fuziline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Fuziline, a diterpene alkaloid used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is classified as acutely toxic and can be fatal if swallowed or inhaled, necessitating strict adherence to these guidelines.[1]

This compound: Chemical and Safety Data

This compound is a research chemical with significant biological activity.[2] Understanding its properties is the first step toward safe handling and disposal.

PropertyValueSource
Chemical Formula C24H39NO7[1][2]
Molecular Weight 453.58 g/mol [2][3]
Appearance Solid powder[2]
CAS Number 80665-72-1[1][2][3]
GHS Hazard Class Acute Toxicity, Oral (Category 2), Acute Toxicity, Inhalation (Category 2)[1]
Hazard Statements H300: Fatal if swallowed, H330: Fatal if inhaled[1]

Core Principles of this compound Disposal

Given its high toxicity, the primary principle for this compound disposal is to avoid environmental release and personnel exposure . This is achieved through secure containment, clear labeling, and transfer to a licensed hazardous waste disposal facility.

Under no circumstances should this compound or its solutions be disposed of down the drain. While some suppliers may ship it as a non-hazardous chemical for short-term transport, this does not reflect its inherent hazards.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

3.1. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

3.2. Segregation and Containment of this compound Waste

Proper segregation is critical to prevent accidental exposure and to ensure compliant disposal.

  • Solid this compound Waste:

    • Collect unused or expired pure this compound in its original container or a clearly labeled, sealed container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container.

  • Liquid this compound Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, sealed, and chemically compatible waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

3.3. Labeling of this compound Waste

Accurate and clear labeling is mandatory for hazardous waste.

  • Affix a hazardous waste label to the container.

  • Clearly write "Hazardous Waste - this compound" and the full chemical name: (2S,3R,4S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,7,8,16-tetrol.

  • List all components of the waste, including solvents and their approximate concentrations.

  • Indicate the hazards: "Acutely Toxic," "Fatal if Swallowed," "Fatal if Inhaled."

  • Include the date of waste generation and the name of the responsible researcher or lab.

3.4. Storage of this compound Waste

Store this compound waste in a designated, secure area until it can be collected by a licensed hazardous waste disposal service.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials and sources of ignition.[4]

  • Ensure the waste container is tightly closed to prevent leaks or spills.[4]

3.5. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

  • Do not attempt to transport hazardous waste off-site yourself.

Emergency Procedures

In case of accidental exposure or spill, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and collect it into a sealed container for hazardous waste. For large spills, contact your institution's EHS department immediately.

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

FuzilineDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid contain_solid Step 3a: Securely Contain in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Step 3b: Securely Contain in Labeled Liquid Waste Container liquid_waste->contain_liquid storage Step 4: Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage ehs_contact Step 5: Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Step 6: Transfer to Licensed Hazardous Waste Vendor ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and local regulations for hazardous waste management.

References

Personal protective equipment for handling Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fuziline

This compound is a compound that necessitates stringent safety protocols due to its high acute toxicity. This guide provides immediate and essential information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a highly toxic substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls under Acute Toxicity, Category 2.[1]

Hazard Class GHS Classification
Acute Toxicity, OralCategory 2 (H300: Fatal if swallowed)
Acute Toxicity, InhalationCategory 2 (H330: Fatal if inhaled)

This data underscores the critical need for rigorous safety measures to prevent any direct contact or inhalation.

Personal Protective Equipment (PPE)

Given the high toxicity of this compound, a comprehensive PPE ensemble is mandatory. The following table outlines the required PPE for handling this compound, categorized by the level of protection required for different procedures.

Protection Level Required PPE Typical Procedures
Level A (Highest) - Fully encapsulating chemical protective suit.[2][3] - Positive-pressure, self-contained breathing apparatus (SCBA).[3] - Inner and outer chemical-resistant gloves.[2][3] - Chemical-resistant boots with steel toe and shank.[2]- Responding to large spills or emergencies where there is a high risk of aerosolization or splashing.
Level B - Hooded chemical-resistant clothing (coveralls or two-piece suit).[2][3] - Positive-pressure, self-contained breathing apparatus (SCBA). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank.- Handling of this compound powder outside of a certified containment device. - Non-routine procedures with a high potential for exposure.
Level C (Standard for Handling) - Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.[3] - Chemical-resistant clothing (e.g., disposable coveralls over a lab coat).[2] - Outer chemical-resistant gloves (e.g., nitrile or neoprene).[4] - Inner disposable gloves (e.g., nitrile). - Chemical splash goggles and a face shield.[5] - Chemical-resistant boots or shoe covers.- Weighing and preparing solutions of this compound inside a certified chemical fume hood or other containment device. - Performing routine experiments with dilute solutions.

Glove Selection:

Glove Type Recommendation
Inner Gloves Disposable nitrile gloves.
Outer Gloves Chemical-resistant gloves such as nitrile or neoprene.[4] Always check the manufacturer's compatibility chart for the specific solvents being used.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial when working with this compound.

Designated Area:

  • All work with this compound, particularly with the solid form, must be conducted in a designated area within a certified chemical fume hood, glove box, or other containment enclosure.

  • The designated area should be clearly marked with warning signs indicating the presence of a highly toxic substance.

Weighing and Solution Preparation:

  • Before starting, ensure all necessary PPE is donned correctly.

  • Perform all manipulations of solid this compound within a containment device (e.g., a balance enclosure within a fume hood) to prevent aerosolization.

  • Use dedicated glassware and utensils for this compound.

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • All containers of this compound, whether in solid form or in solution, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Emergency Procedures:

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Spill Response: For small spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow emergency procedures. Only personnel with Level A or B protection should handle large spills.

Disposal Plan

This compound and any materials contaminated with it are considered acutely hazardous waste and must be disposed of accordingly.[6]

Waste Type Disposal Procedure
Solid this compound Waste - Collect in a designated, clearly labeled, leak-proof container.[7] - Do not mix with other chemical waste.
Liquid this compound Waste - Collect in a dedicated, sealed, and clearly labeled waste container. - Segregate from other solvent waste streams.[8]
Contaminated Labware (disposable) - Includes pipette tips, gloves, weigh boats, etc. - Place in a designated, sealed, and labeled hazardous waste bag or container.
Empty this compound Containers - Must be triple-rinsed with a suitable solvent.[6][7] - The rinsate must be collected and disposed of as acutely hazardous waste.[6][7] - After rinsing, deface or remove the label before disposing of the container as regular waste.[7]

All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Do not pour any this compound waste down the drain.[7]

Experimental Protocols

This compound has been shown to activate β-adrenergic receptors, leading to the stimulation of the downstream cAMP-PKA signaling pathway.[9] The following is a general protocol for an in vitro cAMP accumulation assay to assess the agonistic activity of this compound.

Objective: To determine the EC50 of this compound for the activation of a specific β-adrenergic receptor subtype expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells transfected with the β-adrenergic receptor of interest.

  • Cell culture medium.

  • This compound stock solution.

  • Isoproterenol (positive control).

  • Propranolol (antagonist control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Methodology:

  • Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C to prevent the degradation of cAMP.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include wells with a vehicle control, a positive control (isoproterenol), and an antagonist control (propranolol followed by this compound).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels following the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Generate a standard curve with cAMP standards. Determine the cAMP concentration for each sample. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

Fuziline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR activates G_Protein Gs Protein BetaAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Thermogenesis) PKA->Downstream phosphorylates targets

Caption: this compound activates β-adrenergic receptors, initiating a downstream signaling cascade.

Experimental Workflow for this compound Handling

Fuziline_Handling_Workflow start Start ppe Don Appropriate PPE (Level C minimum) start->ppe weigh Weigh Solid this compound in Containment Hood ppe->weigh prepare Prepare Stock Solution in Fume Hood weigh->prepare experiment Perform Experiment (e.g., cAMP Assay) prepare->experiment waste Segregate All Waste (Solid, Liquid, Contaminated PPE) experiment->waste decontaminate Decontaminate Work Area waste->decontaminate dispose Arrange for Hazardous Waste Pickup via EHS decontaminate->dispose end End dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.